4-(6-Fluoropyridin-2-yl)morpholine
Description
Structure
3D Structure
Properties
IUPAC Name |
4-(6-fluoropyridin-2-yl)morpholine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11FN2O/c10-8-2-1-3-9(11-8)12-4-6-13-7-5-12/h1-3H,4-7H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IPYSEIYJGDBXMX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=NC(=CC=C2)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11FN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to Determining the Aqueous Solubility of 4-(6-Fluoropyridin-2-yl)morpholine for Drug Discovery and Development
Abstract
Aqueous solubility is a critical physicochemical parameter in drug discovery and development, profoundly influencing a compound's bioavailability, efficacy, and formulation.[1][2] This guide provides a comprehensive technical overview of the methodologies for determining the aqueous solubility of 4-(6-Fluoropyridin-2-yl)morpholine, a heterocyclic compound with potential pharmacological interest.[3][4] While specific experimental solubility data for this compound is not publicly available, this document serves as a detailed procedural roadmap for researchers. It outlines the principles and practical execution of both kinetic and thermodynamic solubility assays, enabling scientists to generate reliable and reproducible data. The guide emphasizes the rationale behind experimental choices, data interpretation, and the importance of these measurements in the broader context of pharmaceutical research.
Introduction: The Imperative of Solubility in Preclinical Research
The journey of a drug candidate from initial synthesis to clinical application is fraught with challenges, many of which are rooted in its fundamental physicochemical properties. Among these, aqueous solubility stands out as a paramount determinant of a compound's ultimate success.[1] Poor solubility can lead to a cascade of complications, including unreliable results in in vitro assays, diminished oral bioavailability, and significant hurdles in formulation development.[5][6] Therefore, the early and accurate assessment of a compound's solubility profile is not merely a routine measurement but a strategic necessity.
4-(6-Fluoropyridin-2-yl)morpholine, a molecule incorporating both a fluoropyridine and a morpholine moiety, represents a class of compounds frequently explored in medicinal chemistry. The morpholine ring, a versatile heterocyclic amine, is a common feature in numerous approved drugs and is often introduced to modulate physicochemical properties such as solubility and metabolic stability.[3][4][7] The fluorination of the pyridine ring can further influence properties like pKa and lipophilicity, which in turn affect solubility.
This guide will provide researchers with the necessary theoretical framework and detailed experimental protocols to accurately determine the aqueous solubility of 4-(6-Fluoropyridin-2-yl)morpholine. We will delve into the two primary types of solubility measurements employed in the pharmaceutical industry: kinetic and thermodynamic solubility.
Foundational Concepts: Kinetic vs. Thermodynamic Solubility
Understanding the distinction between kinetic and thermodynamic solubility is crucial for designing appropriate experiments and correctly interpreting the resulting data.[2][8]
-
Kinetic Solubility: This is a high-throughput screening method typically used in the early stages of drug discovery.[2][5] It measures the concentration of a compound that remains in solution after being rapidly introduced from a concentrated organic stock solution (usually dimethyl sulfoxide, DMSO) into an aqueous buffer.[1][5][8] The incubation times are short, and the system may not reach true equilibrium.[8] While it can sometimes overestimate the true solubility due to the formation of supersaturated solutions, it is an invaluable tool for the rapid assessment and ranking of large numbers of compounds.[9]
-
Thermodynamic Solubility: Also known as equilibrium solubility, this measurement reflects the true saturation concentration of a compound in a solvent at equilibrium.[6][10] It is determined by incubating an excess of the solid compound with the aqueous buffer for an extended period (typically 24 hours or more) to ensure that a true equilibrium between the solid and solution phases is achieved.[5][9] Thermodynamic solubility is a more accurate and definitive measure, critical for lead optimization, preformulation studies, and regulatory submissions.[2][5]
The choice between assessing kinetic or thermodynamic solubility is dictated by the stage of the drug discovery process and the specific scientific question being addressed.
Experimental Protocols for Solubility Determination
The following sections provide detailed, step-by-step methodologies for determining the kinetic and thermodynamic solubility of 4-(6-Fluoropyridin-2-yl)morpholine.
Kinetic Solubility Assay
This high-throughput assay is ideal for the initial screening of 4-(6-Fluoropyridin-2-yl)morpholine and its analogs. The protocol described here is a common industry standard.[1][10]
Principle: A concentrated DMSO stock solution of the test compound is added to an aqueous buffer. After a short incubation period, any precipitate formed is removed by filtration, and the concentration of the compound remaining in the filtrate is determined, typically by UV-Vis spectrophotometry or LC-MS.[1][5]
Materials and Equipment:
-
4-(6-Fluoropyridin-2-yl)morpholine
-
Dimethyl sulfoxide (DMSO), analytical grade
-
Phosphate-buffered saline (PBS), pH 7.4
-
96-well microtiter plates (polypropylene for compound storage, filter plates for separation)
-
Automated liquid handler or multichannel pipettes
-
Plate shaker/incubator
-
UV-Vis spectrophotometer or LC-MS system
Step-by-Step Protocol:
-
Stock Solution Preparation: Prepare a 10 mM stock solution of 4-(6-Fluoropyridin-2-yl)morpholine in 100% DMSO.
-
Plate Setup: Using a liquid handler or multichannel pipette, dispense the DMSO stock solution into the wells of a 96-well plate. Perform serial dilutions in DMSO to create a range of concentrations for generating a standard curve.
-
Addition to Aqueous Buffer: Add PBS (pH 7.4) to the wells containing the compound stock solutions. The final DMSO concentration should be kept low (typically 1-2%) to minimize its co-solvent effects.[1]
-
Incubation: Seal the plate and incubate at a controlled temperature (e.g., 25°C or 37°C) with shaking for a defined period, typically 1 to 2 hours.[5][11]
-
Filtration: Separate the undissolved precipitate by filtering the contents of the incubation plate through a 96-well filter plate.
-
Quantification: Analyze the filtrate using a suitable analytical method. For compounds with a chromophore, UV-Vis spectrophotometry is a rapid method.[1] For compounds lacking a strong chromophore or for greater sensitivity and specificity, LC-MS is the preferred method.[10]
-
Data Analysis: Construct a standard curve from the serially diluted standards. Use this curve to determine the concentration of 4-(6-Fluoropyridin-2-yl)morpholine in the filtrate from the experimental wells. This concentration represents the kinetic solubility.
Workflow Diagram for Kinetic Solubility Assay:
Caption: Workflow for the determination of kinetic solubility.
Thermodynamic Solubility Assay (Shake-Flask Method)
This method is considered the "gold standard" for determining equilibrium solubility and is essential for lead optimization and preformulation activities.[9]
Principle: An excess of the solid compound is suspended in an aqueous buffer and agitated until equilibrium is reached. The suspension is then filtered, and the concentration of the dissolved compound in the filtrate is measured.[6][9]
Materials and Equipment:
-
Solid 4-(6-Fluoropyridin-2-yl)morpholine
-
Aqueous buffer (e.g., PBS at various pH values)
-
Glass vials with screw caps
-
Orbital shaker or vial rotator in a temperature-controlled environment
-
Syringe filters (e.g., 0.22 µm PVDF)
-
HPLC-UV or LC-MS system
Step-by-Step Protocol:
-
Compound Addition: Add an excess amount of solid 4-(6-Fluoropyridin-2-yl)morpholine to a series of glass vials. The excess should be visually apparent throughout the experiment.
-
Buffer Addition: Add a precise volume of the desired aqueous buffer to each vial. It is advisable to test solubility at different pH values (e.g., pH 2.0, 5.0, and 7.4) to understand the impact of ionization on solubility.
-
Equilibration: Seal the vials and place them on an orbital shaker or rotator in a temperature-controlled environment (e.g., 25°C). Agitate the samples for an extended period, typically 24 to 48 hours, to ensure equilibrium is reached.[5][9]
-
Phase Separation: After equilibration, allow the vials to stand undisturbed to let the excess solid settle. Carefully withdraw an aliquot of the supernatant and filter it through a syringe filter to remove any remaining solid particles.
-
Quantification: Dilute the filtrate with a suitable solvent and analyze the concentration of 4-(6-Fluoropyridin-2-yl)morpholine using a validated HPLC-UV or LC-MS method against a standard curve.
-
Data Analysis: The measured concentration of the compound in the filtrate is the thermodynamic solubility at that specific pH and temperature.
Workflow Diagram for Thermodynamic Solubility Assay:
Caption: Workflow for the shake-flask thermodynamic solubility assay.
Data Interpretation and Contextualization
The solubility data for 4-(6-Fluoropyridin-2-yl)morpholine, once generated, must be interpreted within the context of the drug discovery and development process. A general guideline for desirable aqueous solubility for oral drug candidates is >60 µg/mL.[8]
-
Low Solubility (<10 µg/mL): If the compound exhibits low solubility, it may present significant challenges for oral absorption and formulation. Medicinal chemists may need to consider structural modifications to improve this property.
-
Moderate Solubility (10-60 µg/mL): Compounds in this range may be developable, but formulation strategies, such as the use of co-solvents or amorphous solid dispersions, might be necessary to enhance bioavailability.
-
High Solubility (>60 µg/mL): High solubility is a desirable characteristic, reducing the risk of absorption-related issues and providing greater flexibility in formulation development.
The pH-solubility profile obtained from the thermodynamic assay is also critically important. For ionizable compounds, solubility can vary significantly with pH, which has direct implications for absorption in the gastrointestinal tract, where pH varies from acidic in the stomach to near-neutral in the intestine.
Conclusion
While specific, publicly available solubility data for 4-(6-Fluoropyridin-2-yl)morpholine is lacking, this guide provides the essential scientific framework and detailed experimental protocols for its determination. By employing the described kinetic and thermodynamic assays, researchers can generate the high-quality, reliable data necessary to make informed decisions in their drug discovery and development programs. The early and accurate characterization of aqueous solubility is a cornerstone of successful pharmaceutical research, enabling the selection of drug candidates with a higher probability of clinical success.
References
-
AxisPharm. (n.d.). Kinetic Solubility Assays Protocol. Retrieved from [Link]
-
Bevan, C. D., & Lloyd, R. S. (2000). In vitro solubility assays in drug discovery. PubMed. Retrieved from [Link]
-
Charnwood Discovery. (n.d.). Kinetic Solubility - In Vitro Assay. Retrieved from [Link]
-
BioDuro. (n.d.). ADME Solubility Assay. Retrieved from [Link]
- Glomme, A., März, J., & Dressman, J. B. (2005). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Dissolution Technologies, 12(3), 28-33.
-
Evotec. (n.d.). Thermodynamic Solubility Assay. Retrieved from [Link]
- O'Neil, M. J. (Ed.). (2013). The Merck Index: An Encyclopedia of Chemicals, Drugs, and Biologicals (15th ed.). Royal Society of Chemistry.
-
PubChem. (n.d.). Morpholine. Retrieved from [Link]
-
Dana Bioscience. (n.d.). 4-(6-Fluoropyridin-2-yl)morpholine 1g. Retrieved from [Link]
- Pal’chikov, V. A. (2013). Morpholines. Synthesis and Biological Activity. Russian Journal of Organic Chemistry, 49(6), 787–821.
- Singh, H., & Kumar, M. (2022). An updated review on morpholine derivatives with their pharmacological actions. Future Journal of Pharmaceutical Sciences, 8(1), 24.
-
Classic Chemicals. (n.d.). Morpholine. Retrieved from [Link]
-
PubChem. (n.d.). 4-(4-Bromopyridin-2-yl)morpholine. Retrieved from [Link]
-
Wikipedia. (n.d.). Morpholine. Retrieved from [Link]
- IARC Working Group on the Evaluation of Carcinogenic Risks to Humans. (1989). Morpholine. In Some Organic Solvents, Resin Monomers and Related Compounds, Pigments and Occupational Exposures in Paint Manufacture and Painting. IARC Monographs on the Evaluation of Carcinogenic Risks to Humans, No. 47. Lyon (FR)
- Jouyban, A. (2021). Solubility of Different Polymorphs of Drugs in Mono- and Mixed-Solvents at Various Temperatures. Pharmaceutical Sciences, 27(1), 1-13.
-
Ataman Kimya. (n.d.). Morpholine. Retrieved from [Link]
-
Chemical Register. (n.d.). Morpholine. Retrieved from [Link]
Sources
- 1. charnwooddiscovery.com [charnwooddiscovery.com]
- 2. Aqueous Solubility Assay - Enamine [enamine.net]
- 3. researchgate.net [researchgate.net]
- 4. sciencescholar.us [sciencescholar.us]
- 5. enamine.net [enamine.net]
- 6. evotec.com [evotec.com]
- 7. Morpholine - Wikipedia [en.wikipedia.org]
- 8. In vitro solubility assays in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. dissolutiontech.com [dissolutiontech.com]
- 10. ADME Solubility Assay-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]
- 11. Kinetic Solubility Assays Protocol | AxisPharm [axispharm.com]
Technical Guide: Stability of 4-(6-Fluoropyridin-2-yl)morpholine in Solution
Executive Summary
This technical guide provides a comprehensive stability profile for 4-(6-Fluoropyridin-2-yl)morpholine , a key pharmacophore bridging the reactivity of fluorinated pyridines with the physicochemical benefits of morpholine.
Stability Risk Assessment:
-
Hydrolytic Stability: Moderate. The C–F bond at position 6 is the primary liability. While the morpholine substituent at position 2 deactivates the ring toward nucleophilic attack relative to 2,6-difluoropyridine, the remaining fluorine is susceptible to hydrolysis (displacement by water/hydroxide) under acidic or strongly basic conditions via Nucleophilic Aromatic Substitution (
). -
Oxidative Stability: Good. The morpholine ring is generally stable against auto-oxidation under ambient conditions but susceptible to N-oxide formation or ring-opening under forced oxidative stress (e.g., peroxides).
-
Photostability: Variable. Pyridine derivatives often exhibit UV-sensitivity. Protection from light is recommended during solution storage.
Core Recommendation: Maintain solution pH between 6.0 and 8.0 and store at -20°C in aprotic solvents (e.g., DMSO, Acetonitrile) to maximize shelf-life. Avoid protic solvents with strong acid catalysts.
Physicochemical Profile & Structural Logic
Understanding the electronic environment is critical for predicting degradation.
| Property | Value / Characteristic | Implication for Stability |
| Structure | 2,6-Disubstituted Pyridine | The pyridine ring is electron-deficient due to the electronegative Nitrogen and Fluorine. |
| Electronic Effect (F) | Activates the ring for nucleophilic attack ( | |
| Electronic Effect (Morpholine) | The morpholine nitrogen lone pair donates electron density into the pyridine ring. This stabilizes the C-F bond compared to 2,6-difluoropyridine, reducing the rate of hydrolysis. | |
| Basicity (pKa) | Estimated ~3.0 - 4.0 (Pyridine N) | The electron-withdrawing F reduces the basicity of the pyridine nitrogen compared to pyridine (pKa 5.2). Protonation under acidic conditions dramatically accelerates hydrolysis. |
Degradation Mechanisms: The "Why" and "How"
Hydrolysis via Nucleophilic Aromatic Substitution ( )
The primary degradation pathway in aqueous solution is the displacement of the Fluorine atom by water or hydroxide ions.
-
Mechanism: The reaction proceeds via an addition-elimination mechanism involving a Meisenheimer intermediate.[1]
-
Acid Catalysis (Critical Risk): Under acidic conditions (pH < 4), the pyridine nitrogen becomes protonated. This cationic charge renders the ring highly electrophilic, significantly lowering the energy barrier for nucleophilic attack by water.
-
Base Catalysis: At high pH (>10), the high concentration of strong nucleophiles (
) can force the displacement of fluoride, generating the 6-hydroxy/6-oxo derivative.
Oxidative Degradation
While the pyridine ring is resistant to oxidation, the morpholine moiety presents a secondary risk.
-
N-Oxidation: Strong oxidants (e.g.,
) can oxidize the pyridine nitrogen to the N-oxide. -
Ring Oxidation: Metabolic-like oxidation (or radical stress) can attack the morpholine ring
to the nitrogen, leading to ring opening or lactam formation.
Visualizing the Pathways
The following diagram maps the logical flow of degradation based on stress conditions.
Figure 1: Primary degradation pathways. Acid-catalyzed hydrolysis is the dominant instability vector.
Experimental Protocols: Validating Stability
To rigorously establish the stability profile for your specific batch or formulation, perform the following forced degradation study. This protocol is designed to be self-validating by including appropriate controls.
Forced Degradation Workflow[2][3]
Materials:
-
Stock Solution: 1 mg/mL of analyte in Acetonitrile (ACN).
-
Stress Agents: 1N HCl, 1N NaOH, 3%
. -
Quenching Agents: 1N NaOH, 1N HCl, Sodium Bisulfite.
Protocol Steps:
-
Preparation: Aliquot 100 µL of Stock Solution into five separate HPLC vials.
-
Stress Induction:
-
Acid Sample: Add 100 µL 1N HCl. Heat at 60°C for 2 hours.
-
Base Sample: Add 100 µL 1N NaOH. Heat at 60°C for 2 hours.
-
Oxidation Sample: Add 100 µL 3%
. Store at RT for 4 hours. -
Thermal Control: Add 100 µL Water. Heat at 60°C for 2 hours.
-
Control: Add 100 µL Water. Store at RT.
-
-
Quenching: Neutralize Acid/Base samples to pH 7.0 immediately after cooling. Treat Oxidation sample with Sodium Bisulfite to destroy excess peroxide.
-
Dilution: Dilute all samples to 0.1 mg/mL with Mobile Phase A/B (50:50).
-
Analysis: Inject onto HPLC-UV/MS.
Analytical Method (HPLC-UV/MS)
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 3.5µm, 4.6 x 100mm).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: Acetonitrile.
-
Gradient: 5% B to 95% B over 10 minutes.
-
Detection: UV at 254 nm (aromatic ring) and 280 nm.
-
Success Criteria: Mass balance > 95% (Sum of parent + degradants).
Workflow Diagram
Figure 2: Forced degradation experimental workflow for stability validation.
Storage & Handling Recommendations
Based on the mechanistic analysis, the following protocols ensure maximum integrity of the compound.
| Parameter | Recommendation | Rationale |
| Solvent Choice | DMSO or Acetonitrile | Aprotic solvents prevent hydrogen-bond assisted hydrolysis. Avoid alcohols (MeOH/EtOH) for long-term storage to prevent potential alcoholysis ( |
| pH Control | pH 6.0 - 8.0 | Avoids protonation of the pyridine ring (which accelerates F loss) and avoids strong hydroxide attack. |
| Temperature | -20°C (Long Term) | Arrhenius kinetics dictate that lowering temperature significantly retards the |
| Container | Amber Glass | Protects from potential UV-induced photolysis of the pyridine ring. |
References
-
BenchChem. Application Notes and Protocols: Nucleophilic Aromatic Substitution (SNAr) Reactions on Fluoropyridines. (Detailed mechanisms of F displacement in pyridines).
-
Master Organic Chemistry.Nucleophilic Aromatic Substitution: Introduction and Mechanism.
and the activating effect of Nitrogen). -
Kumari, A., & Singh, R.K. Morpholine as ubiquitous pharmacophore in medicinal chemistry: Deep insight into the structure-activity relationship (SAR).[2] Bioorganic Chemistry, 2020.[2] (Oxidative stability and metabolic liability of morpholine rings).
-
PubChem. Compound Summary: 4-(6-Fluoropyridin-2-yl)morpholine.[3] (Physicochemical properties).[4][5][6]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Morpholine as ubiquitous pharmacophore in medicinal chemistry: Deep insight into the structure-activity relationship (SAR) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. danabiosci.com [danabiosci.com]
- 4. On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Morpholine | C4H9NO | CID 8083 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 4-(4-Bromopyridin-2-yl)morpholine | C9H11BrN2O | CID 51063918 - PubChem [pubchem.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: Regioselective Synthesis of 4-(6-Fluoropyridin-2-yl)morpholine via SNAr
Abstract
This application note details a robust, scalable protocol for the synthesis of 4-(6-fluoropyridin-2-yl)morpholine (also identified as 2-fluoro-6-morpholinopyridine) via nucleophilic aromatic substitution (SNAr). Unlike standard SNAr reactions on monochloropyridines, the use of 2,6-difluoropyridine requires precise stoichiometric control to achieve mono-substitution while suppressing the formation of the bis-morpholino byproduct. This guide provides a self-validating workflow, including reaction monitoring parameters, purification strategies, and mechanistic insights to ensure high yield and purity.
Introduction & Reaction Design
Scientific Rationale
Fluorinated heteroaromatics are privileged scaffolds in medicinal chemistry due to fluorine's ability to modulate lipophilicity (LogP), metabolic stability, and binding affinity. The target molecule, 4-(6-fluoropyridin-2-yl)morpholine , retains one fluorine atom, which is critical for subsequent functionalization (e.g., further SNAr or metal-catalyzed cross-coupling) or as a specific interaction motif in protein binding pockets.
Mechanistic Causality
The reaction proceeds via an SNAr addition-elimination mechanism .[1]
-
Activation: The electronegative fluorine atoms at the 2- and 6-positions, combined with the electron-withdrawing pyridine nitrogen, highly activate the ring toward nucleophilic attack.
-
Addition: Morpholine attacks the C-2 position, disrupting aromaticity to form a resonance-stabilized anionic Meisenheimer complex .
-
Elimination: Aromaticity is restored by the expulsion of a fluoride ion (
).[1] -
Selectivity Challenge: The product is less electron-deficient than the starting material (due to the electron-donating morpholine ring), which kinetically favors mono-substitution. However, high temperatures or excess nucleophile can overcome this deactivation, leading to the undesired 2,6-dimorpholinopyridine.
Visualized Mechanism
The following diagram illustrates the transition from the starting material through the Meisenheimer intermediate to the final product.
Caption: SNAr mechanism showing the rate-determining formation of the Meisenheimer complex and subsequent fluoride elimination.
Experimental Protocol
Materials & Reagents
| Reagent | MW ( g/mol ) | Equiv.[1][2] | Density (g/mL) | Role |
| 2,6-Difluoropyridine | 115.08 | 1.0 | 1.27 | Substrate (Electrophile) |
| Morpholine | 87.12 | 1.1 | 1.00 | Nucleophile |
| DIPEA (Hunig's Base) | 129.24 | 1.2 | 0.74 | Base (HF Scavenger) |
| Acetonitrile (MeCN) | - | - | - | Solvent (Polar Aprotic) |
Note: Inorganic bases like K2CO3 (1.5 equiv) in DMSO are also effective but require aqueous workup to remove salts. The DIPEA/MeCN system allows for a homogeneous reaction and easier solvent removal.
Step-by-Step Methodology
Phase 1: Reaction Setup
-
Preparation: Oven-dry a 50 mL round-bottom flask (RBF) equipped with a magnetic stir bar. Purge with Nitrogen (
) to remove moisture (though SNAr is not strictly moisture-sensitive, dry conditions prevent hydrolysis byproducts). -
Charging: Add 2,6-Difluoropyridine (1.15 g, 10.0 mmol, 1.0 equiv) and anhydrous Acetonitrile (20 mL, 0.5 M concentration).
-
Base Addition: Add DIPEA (2.1 mL, 12.0 mmol, 1.2 equiv) via syringe.
-
Nucleophile Addition: Critical Step: Add Morpholine (0.96 mL, 11.0 mmol, 1.1 equiv) dropwise over 5 minutes at Room Temperature (RT).
-
Why? Slow addition ensures the concentration of free nucleophile remains low relative to the substrate initially, favoring mono-substitution.
-
Phase 2: Reaction & Monitoring
-
Heating: Equip the flask with a reflux condenser. Heat the mixture to 70°C in an oil bath.
-
Monitoring (Self-Validating Step):
-
Check reaction progress by TLC (Hexane:EtOAc 4:1) or LCMS after 2 hours.
-
Target: Disappearance of 2,6-difluoropyridine (
) and appearance of mono-substituted product ( ). -
Warning: If a lower spot (
) appears, it indicates bis-substitution. Stop heating immediately.
-
Phase 3: Workup & Isolation
-
Quench: Cool the reaction to RT. Concentrate the solvent (MeCN) under reduced pressure (Rotavap).
-
Extraction: Redissolve the residue in Ethyl Acetate (EtOAc) (50 mL) and wash with:
-
Water (2 x 20 mL) to remove DIPEA salts.
-
Brine (1 x 20 mL).
-
-
Drying: Dry the organic layer over anhydrous
, filter, and concentrate to yield the crude oil/solid.
Phase 4: Purification
-
Flash Chromatography: Purify via silica gel chromatography.[1]
-
Eluent: Gradient of 0%
20% EtOAc in Hexanes. -
Collection: The mono-substituted product typically elutes mid-gradient.
-
Experimental Workflow Diagram
Caption: Operational workflow for the synthesis, monitoring, and purification of the target fluoropyridine.
Analytical Validation
To ensure the integrity of the protocol, the isolated product must meet the following criteria:
| Method | Expected Result | Interpretation |
| 1H NMR (CDCl3) | Characteristic pyridine protons. The loss of symmetry compared to starting material confirms mono-substitution. | |
| 19F NMR | Single peak | A single fluorine signal confirms retention of one F atom. Absence of signal implies bis-substitution. |
| LCMS (ESI) | [M+H]+ = 183.2 | Confirms molecular weight of Mono-product ( |
| Appearance | White to off-white solid or pale oil | Bis-substituted byproducts are often higher melting solids. |
Troubleshooting & Optimization
-
Issue: Bis-substitution observed.
-
Cause: Excess morpholine or temperature too high.
-
Fix: Reduce morpholine to 1.0 equiv and lower temperature to 50°C.
-
-
Issue: Low Conversion.
-
Cause: Inactive reagents or temperature too low.
-
Fix: Increase temp to 80°C or switch solvent to DMSO (reaction rate increases significantly in DMSO).
-
-
Issue: Emulsion during workup.
-
Cause: Amphiphilic nature of the product.
-
Fix: Use DCM instead of EtOAc for extraction or add a small amount of MeOH to the organic layer.
-
References
-
BenchChem Technical Support. (2025). Application Notes and Protocols: Nucleophilic Aromatic Substitution (SNAr) Reactions on Fluoropyridines. BenchChem. Link
-
Fier, P. S., & Hartwig, J. F. (2013). Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution. Journal of the American Chemical Society. Link
-
Sakamoto, M., et al. (2025). Catalytic Concerted SNAr Reactions of Fluoroarenes by an Organic Superbase. Journal of the American Chemical Society. Link
- Loudon, G. M. (2009). Organic Chemistry. Roberts and Company Publishers. (General reference for SNAr mechanism on pyridines).
Sources
4-(6-Fluoropyridin-2-yl)morpholine purification techniques
An In-depth Technical Guide to the Purification of 4-(6-Fluoropyridin-2-yl)morpholine
Application Note & Protocols
Abstract: 4-(6-Fluoropyridin-2-yl)morpholine is a key building block in contemporary medicinal chemistry, frequently utilized in the synthesis of kinase inhibitors and other targeted therapeutics.[1][2][3] The stringent purity requirements of the pharmaceutical industry necessitate robust and validated purification strategies to remove process-related impurities, such as starting materials, byproducts, and residual solvents. This guide provides a detailed examination of the principal purification techniques applicable to 4-(6-Fluoropyridin-2-yl)morpholine, grounded in the physicochemical properties of the molecule. We present detailed protocols for recrystallization, column chromatography, and acid-base extraction, explaining the scientific rationale behind each procedural step to empower researchers in drug development to achieve optimal purity and yield.
Introduction: The Imperative for Purity
The presence of impurities in an active pharmaceutical ingredient (API) or a key intermediate can significantly impact the safety, efficacy, and stability of the final drug product. For a pivotal intermediate like 4-(6-Fluoropyridin-2-yl)morpholine, achieving high purity (>99%) is not merely a quality control metric but a fundamental requirement for advancing a drug candidate.[4]
The typical synthesis involves a nucleophilic aromatic substitution (SNAr) reaction between morpholine and 2,6-difluoropyridine. This reaction, while generally efficient, can generate a predictable profile of impurities that must be systematically removed.
Common Process-Related Impurities:
-
Unreacted Starting Materials: Residual 2,6-difluoropyridine and morpholine.
-
Byproducts: 2,6-dimorpholinopyridine (from double substitution) and potential regioisomers if other reactive sites exist.
-
Degradation Products: Hydrolysis of the fluoro-substituent under certain pH and temperature conditions.
-
Residual Solvents: Solvents used during the reaction and initial workup (e.g., DMF, THF, Toluene).
This guide is structured to provide both the foundational principles and the actionable protocols required to address these purification challenges effectively.
Foundational Physicochemical Properties
A successful purification strategy is predicated on a thorough understanding of the target molecule's physical and chemical properties. While specific experimental data for 4-(6-Fluoropyridin-2-yl)morpholine is not extensively published, we can infer its properties from structurally similar analogs and the constituent moieties.
| Property | Expected Characteristic | Rationale & Impact on Purification |
| Physical State | Likely a crystalline solid at room temperature. | Enables purification by recrystallization. Structurally related compounds like 4-(6-bromopyridin-3-yl)morpholine are solids.[5] |
| Polarity | Moderately polar. | The molecule possesses a polar morpholine ring (ether and amine functions) and a fluoropyridine ring. This polarity makes it suitable for normal-phase chromatography on silica gel. |
| Basicity (pKa) | Weakly basic (pKa of protonated form ~4-6). | The nitrogen atoms in both the morpholine (pKa ~8.7 for free morpholine) and pyridine rings are basic.[6] This property is the cornerstone of purification via acid-base extraction. |
| Solubility | Soluble in polar organic solvents (e.g., DCM, EtOAc, MeOH, Acetone); sparingly soluble in nonpolar solvents (e.g., Hexane) and water. | Solubility dictates the choice of solvents for recrystallization and chromatography. Differential solubility is the basis of these separation techniques. |
Purification Workflow Overview
A multi-step approach is often necessary to achieve the highest purity. The logical flow depends on the scale of the synthesis and the specific impurity profile of the crude material.
Caption: General purification workflow for 4-(6-Fluoropyridin-2-yl)morpholine.
Protocol I: Purification by Recrystallization
Recrystallization is the most effective technique for the final purification of a solid compound, capable of yielding material with very high purity by removing impurities trapped in the crystal lattice or present in the mother liquor.[7][8]
Causality: The principle hinges on the differential solubility of the target compound and its impurities in a selected solvent system at varying temperatures. An ideal solvent will dissolve the compound completely at its boiling point but only sparingly at low temperatures (0-4°C), while impurities remain either insoluble at high temperatures or fully soluble at low temperatures.[8]
Step-by-Step Protocol: Single-Solvent Recrystallization
-
Solvent Screening:
-
Place ~20-30 mg of crude material into several test tubes.
-
Add a few drops of different solvents (e.g., isopropanol, ethanol, ethyl acetate, acetonitrile, toluene, water) to each tube at room temperature. A good candidate solvent will not dissolve the solid at this stage.
-
Heat the tubes that showed poor room-temperature solubility. A suitable solvent will dissolve the solid completely upon heating.
-
Cool the clear solutions in an ice bath. The solvent that produces a high yield of crystalline precipitate is a good choice.
-
-
Dissolution:
-
Place the crude solid in an Erlenmeyer flask (its sloped sides minimize solvent evaporation).
-
Add the chosen solvent dropwise from a heated reservoir while the flask is gently heated on a hot plate. Stir continuously.
-
Add the minimum amount of hot solvent required to fully dissolve the solid. Using excess solvent is a common error that drastically reduces the final yield.
-
-
Decolorization (Optional):
-
If the solution is colored by high-molecular-weight impurities, remove the flask from the heat source and allow it to cool slightly.
-
Add a small amount (1-2% by weight) of activated charcoal.
-
Reheat the mixture to boiling for 5-10 minutes. Caution: Never add charcoal to a boiling solution, as violent frothing may occur.
-
-
Hot Filtration (if charcoal or insoluble impurities are present):
-
Pre-heat a funnel (stemless or short-stemmed) and a receiving flask.
-
Place a fluted filter paper in the funnel.
-
Pour the hot solution through the filter paper as quickly as possible to prevent premature crystallization in the funnel.
-
-
Crystallization:
-
Cover the flask containing the hot, clear filtrate with a watch glass and allow it to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals.
-
Once the flask has reached room temperature, place it in an ice-water bath for at least 30 minutes to maximize crystal formation.
-
-
Isolation and Washing:
-
Set up a Büchner funnel for vacuum filtration.[7]
-
Wet the filter paper with a small amount of the cold recrystallization solvent to ensure it seals against the funnel plate.
-
Pour the cold crystal slurry into the funnel and apply vacuum.
-
Break the vacuum and add a small volume of ice-cold solvent to wash the crystals, removing any adhering mother liquor containing dissolved impurities.
-
Reapply the vacuum to draw the wash solvent through. Repeat the wash if necessary.
-
-
Drying:
-
Allow air to be drawn through the crystals on the filter for several minutes to partially dry them.
-
Transfer the crystalline product to a watch glass and dry to a constant weight, preferably in a vacuum oven at a temperature well below the compound's melting point.[8]
-
Protocol II: Purification by Flash Column Chromatography
When recrystallization is ineffective or the crude product is an oil, flash column chromatography provides a powerful alternative. It separates compounds based on their differential partitioning between a mobile liquid phase and a solid stationary phase.[9][10]
Causality: For moderately polar compounds like 4-(6-Fluoropyridin-2-yl)morpholine, silica gel (a polar stationary phase) is ideal. A mobile phase (eluent) of lower polarity is used to move the compounds down the column. Less polar compounds travel faster, while more polar compounds are retained more strongly by the silica gel and elute later. The goal is to find an eluent system where the target compound moves at a moderate pace (Rf ≈ 0.3-0.4) while impurities either run much faster or remain at the origin.
Step-by-Step Protocol: Silica Gel Chromatography
-
Eluent Selection via Thin-Layer Chromatography (TLC):
-
Dissolve a small amount of the crude material in a suitable solvent like dichloromethane (DCM) or ethyl acetate (EtOAc).
-
Spot the solution onto a silica gel TLC plate.
-
Develop the plate in a TLC chamber containing a test eluent system (e.g., start with 30% EtOAc in Hexane).
-
Visualize the spots under a UV lamp (254 nm).
-
Adjust the eluent polarity until the spot corresponding to the desired product has a Retention Factor (Rf) of approximately 0.3-0.4.
-
If Rf is too high, decrease eluent polarity (less EtOAc).
-
If Rf is too low, increase eluent polarity (more EtOAc).
-
-
-
Column Packing:
-
Select a column of appropriate size (a rule of thumb is a 50:1 to 100:1 ratio of silica gel weight to crude sample weight).
-
Fill the column about two-thirds full with the chosen eluent.
-
Slowly pour the silica gel into the column as a slurry or dry powder, while tapping the column gently to ensure even packing.
-
Add a thin layer of sand on top of the silica bed to prevent it from being disturbed during solvent addition.
-
Flush the column with several column volumes of the eluent, ensuring no cracks or channels form.
-
-
Sample Loading:
-
Dry Loading (Preferred): Dissolve the crude product in a minimal amount of a strong solvent (e.g., DCM). Add a small amount of silica gel (~2-3 times the sample weight) and evaporate the solvent to obtain a free-flowing powder. Carefully add this powder to the top of the column.
-
Wet Loading: Dissolve the crude product in the minimum amount of eluent and carefully pipette it onto the top of the column.
-
-
Elution and Fraction Collection:
-
Carefully add the eluent to the top of the column and apply positive pressure (using a pump or inert gas).
-
Maintain a constant flow rate and begin collecting fractions in test tubes.
-
Monitor the elution process by spotting fractions onto TLC plates and visualizing under UV light.
-
-
Product Isolation:
-
Combine the fractions that contain the pure product (as determined by TLC).
-
Remove the solvent using a rotary evaporator to yield the purified 4-(6-Fluoropyridin-2-yl)morpholine.
-
Protocol III: Purification by Acid-Base Extraction
This technique is exceptionally useful for removing neutral or acidic impurities from a basic compound on a large scale.[11]
Causality: The basic nitrogen atoms of the morpholine and pyridine moieties can be protonated by an acid (like HCl) to form a water-soluble ammonium salt. This salt partitions into the aqueous phase, leaving non-basic organic impurities behind in the organic phase. Subsequent basification of the aqueous layer regenerates the neutral, water-insoluble compound, which can then be recovered.
Sources
- 1. Discovery of 3,6-dihydro-2H-pyran as a morpholine replacement in 6-aryl-1H-pyrazolo[3,4-d]pyrimidines and 2-arylthieno[3,2-d]pyrimidines: ATP-competitive inhibitors of the mammalian target of rapamycin (mTOR) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. sciencescholar.us [sciencescholar.us]
- 3. e3s-conferences.org [e3s-conferences.org]
- 4. Welcome To Hyma Synthesis Pvt. Ltd [hymasynthesis.com]
- 5. fluorochem.co.uk [fluorochem.co.uk]
- 6. researchgate.net [researchgate.net]
- 7. weissman.baruch.cuny.edu [weissman.baruch.cuny.edu]
- 8. glaserr.missouri.edu [glaserr.missouri.edu]
- 9. assets.fishersci.com [assets.fishersci.com]
- 10. goldenberg.biology.utah.edu [goldenberg.biology.utah.edu]
- 11. US6051717A - Convergent process for the preparation of a morpholine compound - Google Patents [patents.google.com]
Application Note: NMR Spectroscopy of 4-(6-Fluoropyridin-2-yl)morpholine
Introduction & Scope
This application note details the structural characterization of 4-(6-fluoropyridin-2-yl)morpholine using nuclear magnetic resonance (NMR) spectroscopy. This molecule features a 2,6-disubstituted pyridine scaffold, a motif increasingly prevalent in medicinal chemistry due to the metabolic stability conferred by the fluorine atom and the solubility properties of the morpholine ring.
The presence of the fluorine atom (
Target Audience: Medicinal Chemists, Analytical Scientists, and QC Specialists.
Structural Analysis & Strategy
Before acquisition, it is critical to understand the magnetic connectivity of the molecule.
-
The Fluorine Spy: The
nucleus acts as an internal probe. Its coupling constants ( -values) transmit through the pyridine ring, splitting carbon signals and verifying the regiochemistry of the substitution. -
The Morpholine Chair: At room temperature, the morpholine ring typically undergoes rapid chair-chair interconversion. However, restricted rotation around the Pyridine-Nitrogen bond can occasionally broaden signals.
-
Symmetry: The molecule possesses a plane of symmetry through the pyridine ring (C4-N axis) only if the morpholine is time-averaged. In static conformation, the symmetry breaks, but in solution NMR at 298 K, we expect the morpholine protons to appear as two distinct sets of equivalent protons (AA'BB' or triplet-like systems).
Workflow Diagram
Caption: Integrated workflow for the complete NMR characterization of fluorinated heterocycles.
Experimental Protocols
Protocol A: Sample Preparation
Objective: Ensure optimal resolution and prevent concentration-dependent shifts.
-
Solvent Selection: Use Chloroform-d (
) (99.8% D) as the primary solvent.-
Reasoning: It provides excellent solubility for this lipophilic scaffold and minimizes viscosity-related line broadening compared to DMSO-
. Use DMSO- only if water peaks overlap with key signals.
-
-
Concentration:
-
For
/ : Dissolve 5–10 mg of sample in 0.6 mL solvent. -
For
: Dissolve 30–50 mg to ensure detection of split quartets/doublets (splitting reduces signal-to-noise ratio).
-
-
Filtration: Filter through a cotton plug or PTFE syringe filter (0.45 µm) to remove inorganic salts (e.g., NaF/KF byproducts from synthesis).
Protocol B: Acquisition Parameters
Instrument: 400 MHz (or higher) NMR Spectrometer.
| Experiment | Pulse Sequence | Spectral Width | Scans (NS) | Relaxation Delay (D1) | Notes |
| zg30 | 12 ppm | 16 | 1.0 s | Center at 5 ppm. | |
| zg | 200 ppm | 32 | 1.0 s | Center at -70 ppm. Crucial for observing F-H coupling. | |
| zgpg30 | 240 ppm | 512+ | 2.0 s | High scans required due to C-F splitting diluting peak height. | |
| zgpg_dual | 240 ppm | 256 | 2.0 s | Optional: Triple resonance probe required. Collapses multiplets to singlets. |
Data Analysis & Interpretation
H NMR Spectrum (400 MHz, )
The proton spectrum is defined by the distinct morpholine aliphatic region and the pyridine aromatic region.
-
Morpholine Region (3.0 – 4.0 ppm):
-
3.75 – 3.85 ppm (4H, t,
Hz): Protons adjacent to Oxygen ( ). These are deshielded by the electronegative oxygen.[1] -
3.45 – 3.55 ppm (4H, t,
Hz): Protons adjacent to Nitrogen ( ). These show a slight downfield shift compared to free morpholine due to the electron-deficient pyridine ring.
-
-
Aromatic Region (6.0 – 8.0 ppm):
-
7.55 (1H, q/dd, H4): The para-proton (relative to N) often appears as a "pseudo-quartet" due to roughly equal coupling to H3, H5, and the Fluorine atom (
). -
6.45 (1H, dd, H5): Protons ortho to the Fluorine. Expect measurable H-F coupling (
Hz). - 6.20 (1H, d, H3): Proton ortho to the Morpholine.
-
7.55 (1H, q/dd, H4): The para-proton (relative to N) often appears as a "pseudo-quartet" due to roughly equal coupling to H3, H5, and the Fluorine atom (
F NMR Spectrum
-
Chemical Shift: Expect a singlet (if proton decoupled) in the range of -65.0 to -70.0 ppm .
-
Coupling: In a proton-coupled experiment, this signal may appear as a complex multiplet (dd or dt) due to coupling with H5 (
) and H4 ( ). -
Diagnostic Value: A single sharp peak confirms the mono-substitution. The presence of a second peak (e.g., -72 ppm) would indicate bis-substitution or regioisomeric impurities.
C NMR Spectrum (The "Fingerprint")
This is the most complex and information-rich spectrum due to C-F coupling.
| Carbon Position | Approx.[2][3][4] Shift ( | Multiplicity | Assignment Logic | |
| C6 (C-F) | 162.0 - 164.0 | Doublet ( | ~235 - 245 ( | Direct attachment to Fluorine. Distinctive wide doublet. |
| C2 (C-N) | 158.0 - 160.0 | Doublet ( | ~15 ( | Attached to morpholine; coupled to F via ring. |
| C4 | 140.0 - 142.0 | Doublet ( | ~8 ( | Meta to F. |
| C5 | 98.0 - 100.0 | Doublet ( | ~35 ( | Ortho to F (Shielded by F resonance effect). |
| C3 | 105.0 - 107.0 | Doublet ( | < 5 ( | Para to F (Shielded by N-donation). Smallest coupling. |
| Morpholine O-C | 66.5 | Singlet ( | 0 | Too far for significant coupling. |
| Morpholine N-C | 45.5 | Singlet ( | 0 | Too far for significant coupling. |
Advanced Protocol: Purity Determination via F qNMR
For drug development, quantifying purity is essential.
qNMR Workflow Diagram
Caption: Logic flow for Quantitative Fluorine NMR (qNMR).
Critical Parameters for qNMR:
-
Relaxation Delay (D1): Must be
. For fluoropyridines, is typically 2–4 seconds. Set D1 = 20s to be safe. -
Excitation Pulse: 90°.
-
Decoupling: Use Inverse Gated Decoupling (to suppress NOE enhancement while decoupling protons) OR acquire without decoupling and integrate the entire multiplet. Standard proton decoupling causes NOE, invalidating integration.
Troubleshooting Common Issues
-
Broad Morpholine Peaks: If the morpholine triplets appear broad or featureless, it indicates intermediate exchange rates of the ring conformation or rotation about the C-N bond.
-
Solution: Run the experiment at 323 K (50°C) to reach the fast-exchange limit, sharpening the peaks.
-
-
Missing
C Peaks: The C-F carbons (C6 and C5) are split into doublets, halving their height.-
Solution: Increase the number of scans (NS) by a factor of 4 (e.g., from 256 to 1024). Use an exponential window function (LB = 1.0 to 2.0 Hz) during processing.
-
References
-
Dolbier, W. R. (2009). Guide to Fluorine NMR for Organic Chemists. Wiley.[5] (Fundamental text for F-C coupling constants).
-
Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry. Elsevier. Link
-
BenchChem. (2025).[6] Application Notes: Nucleophilic Aromatic Substitution (SNAr) Reactions on Fluoropyridines. Link
-
SpectraBase. (2025).[5] 19F NMR Chemical Shifts of 2-Fluoropyridine Derivatives. Wiley Science Solutions. Link
-
Magritek. (2014).[3] Simultaneous Proton and Fluorine decoupled 13C NMR. Link
Sources
Mass spectrometry analysis of 4-(6-Fluoropyridin-2-yl)morpholine
Executive Summary
This application note details the structural characterization and quantitative analysis of 4-(6-Fluoropyridin-2-yl)morpholine (CAS: 122321-04-4) using Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS).
As a critical pharmacophore in medicinal chemistry—often serving as a core scaffold for kinase inhibitors (e.g., PI3K/mTOR pathway targets)—accurate detection of this intermediate is vital for purity assessment and pharmacokinetic (PK) profiling. This guide provides a self-validating protocol for its analysis, emphasizing the mechanistic rationale behind ionization choices and fragmentation pathways.
Physicochemical Profile & MS Suitability
Understanding the molecule's physical properties is the first step in designing a robust MS method.
| Property | Value | MS Implication |
| Molecular Formula | C₉H₁₁FN₂O | Defines the Monoisotopic Mass. |
| Monoisotopic Mass | 182.0855 Da | Target [M+H]⁺ = 183.0928 m/z . |
| LogP | ~1.52 | Moderately lipophilic; ideal for Reverse Phase (C18) LC. |
| pKa (Calc.) | ~5.5 (Pyridine N) / ~8.4 (Morpholine N) | The morpholine nitrogen is the primary protonation site. ESI Positive mode is mandatory. |
| Solubility | DMSO, Methanol, Acetonitrile | Compatible with standard organic mobile phases. |
Analytical Workflow Protocol
The following workflow is designed to minimize matrix effects while maximizing sensitivity.
Figure 1: End-to-end analytical workflow for the quantification of 4-(6-Fluoropyridin-2-yl)morpholine.
Sample Preparation (Standard Protocol)
-
Stock Solution: Dissolve 1 mg of analyte in 1 mL DMSO to create a 1 mg/mL stock.
-
Working Standard: Dilute stock 1:1000 in 50:50 Water:Methanol (0.1% Formic Acid) to 1 µg/mL.
-
Biological Extraction:
-
Add 300 µL cold Acetonitrile to 100 µL plasma sample.
-
Vortex for 30s; Centrifuge at 10,000 x g for 10 min.
-
Inject 5 µL of the supernatant.
-
Liquid Chromatography Conditions
-
Column: Agilent ZORBAX Eclipse Plus C18 (2.1 x 50 mm, 1.8 µm) or equivalent.
-
Mobile Phase A: Water + 0.1% Formic Acid (Proton source for ionization).[1]
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.
-
Gradient:
-
0-0.5 min: 5% B (Isocratic hold for polar interferences).
-
0.5-3.0 min: 5% -> 95% B (Linear ramp).
-
3.0-4.0 min: 95% B (Wash).
-
4.0-5.0 min: 5% B (Re-equilibration).
-
-
Flow Rate: 0.4 mL/min.
Mass Spectrometry & Fragmentation Dynamics
This section details the mechanistic fragmentation required for establishing Multiple Reaction Monitoring (MRM) transitions.
Ionization Source Parameters (ESI+)
-
Capillary Voltage: 4000 V (Ensures efficient Taylor cone formation).
-
Gas Temperature: 350°C (Aids desolvation of the morpholine ring).
-
Nebulizer Pressure: 45 psi.
Fragmentation Pathway Analysis
Upon Collision Induced Dissociation (CID), the protonated precursor [M+H]⁺ (m/z 183.1) follows two distinct pathways governed by charge localization on the morpholine nitrogen versus the pyridine ring.
-
Primary Transition (Quantifier): Loss of C₂H₄O (Ethylene Oxide)
-
Mechanism: A retro-Diels-Alder type cleavage or cross-ring cleavage of the morpholine ring.
-
Fragment: The loss of 44 Da (C₂H₄O) generates a stable ion at m/z 139.1 . This preserves the fluoropyridine core and the nitrogen linkage.
-
Energy: Low to Medium Collision Energy (CE ~15-20 eV).
-
-
Secondary Transition (Qualifier): C-N Bond Cleavage
-
Mechanism: Homolytic or heterolytic cleavage of the bond connecting the morpholine nitrogen to the pyridine ring.
-
Fragment: Generates the 6-fluoropyridin-2-yl cation at m/z 96.0 .
-
Energy: High Collision Energy (CE ~30-40 eV).
-
Figure 2: Predicted fragmentation pathways for 4-(6-Fluoropyridin-2-yl)morpholine in ESI+ mode.
MRM Transition Table
| Transition Type | Precursor (m/z) | Product (m/z) | Dwell (ms) | Collision Energy (V) | Purpose |
| Quantifier | 183.1 | 139.1 | 100 | 18 | Quantification |
| Qualifier 1 | 183.1 | 96.0 | 100 | 32 | Structural Confirmation |
| Qualifier 2 | 183.1 | 155.1 | 100 | 12 | Loss of C₂H₄ (Ring contraction) |
Troubleshooting & Optimization
-
Issue: Low Sensitivity.
-
Cause: pH mismatch. The morpholine nitrogen requires an acidic environment to protonate efficiently.
-
Fix: Ensure mobile phase pH is < 4.0 using Formic Acid. Do not use neutral buffers like Ammonium Acetate without acid.
-
-
Issue: Peak Tailing.
-
Cause: Interaction between the basic nitrogen and residual silanols on the column.
-
Fix: Increase buffer ionic strength (add 5mM Ammonium Formate) or use an end-capped column (e.g., C18 with embedded polar group).
-
-
Issue: Signal Suppression.
-
Cause: Co-elution with phospholipids in plasma samples.
-
Fix: Monitor phospholipid transitions (m/z 184 -> 184) or switch to Solid Phase Extraction (SPE) using a Mixed-Mode Cation Exchange (MCX) cartridge to wash away lipids while retaining the basic analyte.
-
References
-
National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 8083, Morpholine. Retrieved February 15, 2026 from [Link]
- Holčapek, M., et al. (2010).Fragmentation behavior of nitrogen heterocycles in ESI-MS/MS. Journal of Mass Spectrometry.
-
ChemGuide. Fragmentation Patterns in Mass Spectrometry. Retrieved February 15, 2026 from [Link]
Sources
Application Note: Accelerated SAR Profiling of 4-(6-Fluoropyridin-2-yl)morpholine Scaffolds
Executive Summary
The 4-(6-Fluoropyridin-2-yl)morpholine scaffold represents a "privileged structure" in modern drug discovery, serving as a critical pharmacophore in kinase inhibitors (mTOR/PI3K), GPCR ligands (Dopamine D4 antagonists), and antimicrobial agents. The unique combination of the basic morpholine ring (solubility, hydrogen bond acceptor) and the electron-deficient fluoropyridine core (metabolic stability,
This application note provides a comprehensive guide for researchers to:
-
Synthesize the core scaffold with high regioselectivity, avoiding bis-substitution.
-
Design analog libraries using the 6-fluoro substituent as a reactive handle for late-stage diversification.
-
Evaluate the physicochemical and biological profiles of generated analogs.
Strategic Analog Design (The "Why")
Before initiating synthesis, it is critical to understand the SAR zones of the molecule. The scaffold is not merely a static endpoint but a dynamic intermediate.
The Three-Zone SAR Model
-
Zone A (Morpholine Head): Dictates solubility and hinge-binding interactions in kinases. Modifications here (e.g., bridging, methylation) modulate metabolic stability and chirality.
-
Zone B (Pyridine Core): The electronic engine. Replacing the pyridine with pyrimidine or triazine alters the pKa of the morpholine nitrogen and the reactivity of the fluorine.
-
Zone C (The Fluorine Handle): The 6-fluoro position is the critical differentiator. It serves two roles:
-
Metabolic Blocker: C-F bonds resist oxidative metabolism (P450s).
-
Synthetic Handle: The fluorine is activated for a second
reaction, allowing the creation of non-symmetric 2,6-disubstituted pyridines.
-
Visualization: SAR Decision Logic
The following decision tree outlines the logical flow for analog expansion based on the initial core properties.
Caption: SAR decision matrix for diversifying the fluoropyridine-morpholine scaffold. Blue nodes indicate structural modifications; Green/Yellow nodes indicate strategic pathways.
Synthetic Protocols (The "How")
Protocol A: Regioselective Synthesis of the Core
Objective: Synthesize 4-(6-Fluoropyridin-2-yl)morpholine from 2,6-difluoropyridine without generating the 2,6-dimorpholino byproduct.
Mechanism: Nucleophilic Aromatic Substitution (
Materials:
-
2,6-Difluoropyridine (1.0 equiv)
-
Morpholine (1.05 equiv) - Crucial: Do not use large excess.
- (1.2 equiv)
-
Solvent: DMSO (Dimethyl sulfoxide) or NMP. Note: DMSO accelerates
rates significantly compared to THF.
Step-by-Step Workflow:
-
Preparation: Dissolve 2,6-difluoropyridine (10 mmol) in DMSO (20 mL) in a round-bottom flask.
-
Base Addition: Add powdered
(12 mmol). Stir at Room Temperature (RT) for 10 mins. -
Nucleophile Addition: Add Morpholine (10.5 mmol) dropwise over 15 minutes.
-
Expert Insight: Slow addition favors mono-substitution by keeping the concentration of free amine low relative to the electrophile.
-
-
Reaction: Heat to 80°C for 4 hours. Monitor by LC-MS.[3]
-
Target Mass: [M+H]+ = 183.2 (approx).
-
Byproduct Mass: [M+H]+ = 250.3 (Bis-morpholine).
-
-
Workup: Cool to RT. Pour into ice water (100 mL). Extract with Ethyl Acetate (3x 30 mL). Wash organics with brine.[3] Dry over
.[3] -
Purification: Flash chromatography (Hexane:EtOAc 9:1 to 7:3).
-
Yield Expectation: 85-92%.
-
Protocol B: Library Expansion via Fluorine Displacement
Objective: Replace the remaining C-6 fluorine with diverse amines or alkoxides. Condition: Requires harsher conditions due to the electron-donating effect of the first morpholine group (deactivating the ring).
Workflow:
-
Substrate: 4-(6-Fluoropyridin-2-yl)morpholine (1.0 equiv).
-
Nucleophile: Diverse Amine/Alcohol (2.0 equiv).
-
Base:
(2.5 equiv) or NaH (for alcohols). -
Solvent: NMP or DMF.
-
Conditions: Microwave irradiation at 140°C for 30-60 mins.
-
Note: If the nucleophile is weak, consider Buchwald-Hartwig coupling (Pd2(dba)3, Xantphos) instead of
.
-
Experimental Workflow Visualization
The following diagram details the laboratory workflow for generating a focused library from the core scaffold.
Caption: Workflow for the synthesis and diversification of the fluoropyridine morpholine core.
Characterization & Data Analysis
Key Analytical Markers
When characterizing these analogs, specific NMR signals confirm the substitution pattern.
| Feature | 1H NMR Signal (CDCl3, 400 MHz) | Diagnostic Note |
| Morpholine -OCH2- | Characteristic triplet-like multiplet. | |
| Morpholine -NCH2- | Shifts downfield if Pyridine is very electron-poor. | |
| Pyridine H-3 | Doublet of doublets due to coupling with F (if present) and H-4. | |
| Pyridine H-5 | Loss of F-coupling in this signal indicates substitution at C-6. | |
| 19F NMR | Singlet (broad). Disappearance confirms successful Path B reaction. |
QC Criteria for Biological Assays
-
Purity: >95% by HPLC (UV 254 nm).
-
Identity: Confirmed by Mass Spec and 1H NMR.
-
Solvent: DMSO stock solutions must be free of toxic synthetic solvents (DMF/NMP) which can cause false positives in cell assays.
Biological Evaluation Protocols
Microsomal Stability Assay (Metabolic Liability)
Rationale: The morpholine ring is susceptible to oxidative opening, and the pyridine ring can be oxidized. The 6-fluoro group is intended to block metabolic soft spots.
Protocol:
-
Incubation: Incubate test compound (1
M) with pooled liver microsomes (human/mouse) and NADPH regenerating system at 37°C. -
Sampling: Quench aliquots at 0, 15, 30, and 60 minutes with acetonitrile containing internal standard.
-
Analysis: Analyze by LC-MS/MS.
-
Calculation: Plot ln(remaining %) vs. time to determine
and .-
Success Metric:
> 60 mins indicates good metabolic stability.
-
Kinase Inhibition Screening (Example: mTOR/PI3K)
Rationale: Morpholine-pyridines often bind to the ATP hinge region of kinases.
Protocol:
-
Assay Platform: ADP-Glo™ Kinase Assay (Promega).
-
Setup: Mix Kinase (e.g., mTOR), Substrate, and ATP (at
) with the analog in a 384-well plate. -
Reaction: Incubate for 60 mins at RT.
-
Detection: Add ADP-Glo Reagent (40 mins) followed by Kinase Detection Reagent (30 mins).
-
Readout: Measure Luminescence. Calculate
.
Troubleshooting Guide
| Problem | Probable Cause | Solution |
| Bis-substitution observed (2,6-dimorpholino) | Excess morpholine or high temperature. | Reduce morpholine to 1.0 eq. Lower temp to 60°C. Add morpholine slower. |
| Low conversion in Path B (Library) | Deactivated pyridine ring. | Switch from |
| Poor Solubility in Assay Media | Lipophilic analogs. | Formulate as HCl or Mesylate salts. Ensure DMSO stock < 1% final volume. |
References
-
Synthesis and SAR of morpholine derivatives. E3S Web of Conferences. (2024). A review of morpholine synthesis and biological activity.
-
Nucleophilic Arom
) Reactions on Fluoropyridines. BenchChem Application Notes. (2025). Detailed kinetics and solvent effects for fluoropyridine substitutions. -
Morpholine as a privileged structure in medicinal chemistry. Medicinal Research Reviews. (2020). Comprehensive review of morpholine pharmacophores in FDA-approved drugs.
-
Discovery of 3,6-dihydro-2H-pyran as a morpholine replacement. Bioorganic & Medicinal Chemistry Letters. (2010). Discusses morpholine binding modes in mTOR inhibitors.
-
Reactivity Face-Off: 2,6-Difluoropyridine vs. 2,6-Dichloropyridine.BenchChem Technical Guides. (2025). Comparative analysis of leaving group ability in
.
Sources
Scale-up synthesis of 4-(6-Fluoropyridin-2-yl)morpholine
Application Note: AN-2026-SNA
Topic: Scale-Up Synthesis of 4-(6-Fluoropyridin-2-yl)morpholine via Regioselective
Abstract
This application note details the process development and scale-up parameters for the synthesis of 4-(6-fluoropyridin-2-yl)morpholine , a critical pharmacophore in kinase inhibitor development (e.g., PI3K/mTOR pathways). The protocol utilizes a Nucleophilic Aromatic Substitution (
Introduction & Chemical Strategy
The 2-fluoro-6-morpholinopyridine scaffold is a structural motif found in various bioactive compounds. The primary synthetic challenge in reacting di-halo heterocycles with nucleophiles is controlling mono- vs. bis-substitution .
Mechanistic Advantage (Kinetic Self-Regulation)
The reaction proceeds via an addition-elimination mechanism (
-
Activation: The starting material, 2,6-difluoropyridine, is highly activated due to the electron-withdrawing inductive effects (-I) of the two fluorine atoms and the ring nitrogen.
-
Deactivation (The "Stop" Signal): Upon mono-substitution, the morpholine ring acts as a strong resonance donor (+R). This electron donation increases the electron density of the pyridine ring, raising the energy of the LUMO and significantly increasing the activation energy required for a second nucleophilic attack.
Implication for Scale-Up: This electronic deactivation allows for high conversion (>98%) with minimal formation of the bis-morpholine impurity, provided that temperature and stoichiometry are controlled.
Reaction Engineering & Safety
Thermodynamics and Kinetics
-
Exothermicity: The reaction is exothermic (
). On a gram scale, this is negligible. On a kilogram scale, uncontrolled addition can lead to thermal runaway. -
Control Strategy: A "semi-batch" approach is required. The nucleophile (morpholine) should be added slowly to the electrophile solution to maintain thermal control.
Solvent and Base Selection
-
Solvent: While DMF and DMSO are common in academic literature, they are difficult to remove during workup. Acetonitrile (MeCN) or Isopropyl Alcohol (IPA) are preferred for scale-up due to lower boiling points and ease of aqueous extraction.
-
Base:
-
Option A (Inorganic): Potassium Carbonate (
).[1] Cheap, but generates gas (foaming risk) and forms a slurry. -
Option B (Organic): Diisopropylethylamine (DIPEA) or Triethylamine (
). Homogeneous, no gas evolution, but more expensive. -
Recommendation: For this protocol, we utilize DIPEA to eliminate the risk of foaming during scale-up, simplifying the reactor headspace management.
-
Material Compatibility (Fluoride Etching)
The leaving group is Fluoride (
-
Mitigation: Use Hastelloy or Stainless Steel (SS316) reactors for pilot scale. If using glass, ensure the pH remains strictly basic (
) to trap fluoride as a stable salt (e.g., ), preventing the formation of free HF.
Visualization: Reaction Pathway & Process Flow
Figure 1: Reaction pathway highlighting the kinetic deactivation that prevents bis-substitution.
Figure 2: Unit operation flow for the scale-up synthesis.
Detailed Protocol (100g Scale Basis)
Target: 4-(6-Fluoropyridin-2-yl)morpholine Scale: ~100g Output Reactants:
-
2,6-Difluoropyridine (MW 115.08): 87.5 g (0.76 mol, 1.0 equiv)
-
Morpholine (MW 87.12): 72.9 g (0.84 mol, 1.1 equiv)
-
DIPEA (MW 129.24): 118.0 g (0.91 mol, 1.2 equiv)
-
Acetonitrile (MeCN): 450 mL (5 Vol)
Step-by-Step Methodology
-
Reactor Setup:
-
Equip a 1L jacketed reactor (or 3-neck flask) with an overhead stirrer, internal temperature probe, reflux condenser, and a pressure-equalizing addition funnel.
-
Purge the system with Nitrogen (
).
-
-
Charging (Electrophile Pool):
-
Charge Acetonitrile (450 mL) .
-
Charge 2,6-Difluoropyridine (87.5 g) .
-
Charge DIPEA (118.0 g) .
-
Note: The order is important. We keep the electrophile (pyridine) in excess initially to favor mono-substitution.
-
-
Controlled Addition (The Critical Step):
-
Heat the mixture to 50°C .
-
Charge Morpholine (72.9 g) into the addition funnel.
-
Add Morpholine dropwise over 60 minutes .
-
Monitor: Maintain internal temperature between 50–65°C . Do not allow the temperature to spike, as this encourages bis-substitution.
-
-
Reaction Completion:
-
Workup & Isolation:
-
Cool the reaction mixture to 20°C .
-
Quench: Add Water (500 mL) . The mixture may become biphasic or precipitate depending on concentration.
-
Extraction: Extract with Isopropyl Acetate (IPAc) or Dichloromethane (DCM) (
).-
Why IPAc? It is a greener alternative to DCM and separates well from water.
-
-
Wash the combined organic layer with Brine (200 mL) to remove residual fluoride salts.
-
Dry over
and filter.[2] -
Concentration: Remove solvent under reduced pressure (
, 50 mbar).
-
-
Purification:
-
The crude product is typically an oil that solidifies upon standing or cooling.
-
Option A (Solid): Recrystallize from Heptane/IPA (9:1). Heat to 60°C to dissolve, cool slowly to 0°C. Filter and dry.
-
Option B (Oil): If the product remains an oil (common with trace impurities), perform a short-path vacuum distillation (bp approx. 140–150°C at 1-2 mmHg).
-
Analytical Specifications
| Parameter | Specification | Method |
| Appearance | Off-white solid or pale yellow oil | Visual |
| Purity (HPLC) | > 98.0% (Area %) | C18 Column, MeCN/H2O (+0.1% TFA) |
| 1H NMR | Conforms to structure | DMSO-d6 or CDCl3 |
| Bis-Impurity | < 0.5% | HPLC |
| Fluoride Content | < 100 ppm | Ion Chromatography (Critical for glass equipment downstream) |
Key NMR Signals (Expected in CDCl3):
- 7.6 (q, 1H, Pyridine-H4)
- 6.4 (dd, 1H, Pyridine-H3)
- 6.2 (dd, 1H, Pyridine-H5)
- 3.7 (m, 4H, Morpholine O-CH2)
- 3.5 (m, 4H, Morpholine N-CH2)
Troubleshooting & Common Pitfalls
-
High Bis-Impurity (>5%):
-
Cause: Temperature too high during addition or local hot spots.
-
Solution: Improve agitation speed; reduce addition rate; ensure morpholine is the limiting reagent (stop at 0.95 equiv if necessary).
-
-
Low Conversion:
-
Cause: Reaction temperature too low. The product deactivates the ring, so the final 5-10% conversion requires thermal energy (80°C).
-
Solution: Ensure reflux is maintained. Add 0.1 equiv extra base.
-
-
Emulsions during Workup:
-
Cause: Presence of amphiphilic salts (DIPEA-HF).
-
Solution: Filter the biphasic mixture through a Celite pad before separation, or add more brine.
-
References
-
BenchChem. Application Notes and Protocols: Nucleophilic Aromatic Substitution (SNAr) Reactions on Fluoropyridines. (Accessed 2026). Link
-
WuXi AppTec. Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines. (QM Analysis of regioselectivity in halo-heterocycles). Link
-
Stanford University. Scale-Up Safety Guidelines. (General protocols for exothermic additions). Link
-
National Institutes of Health (NIH). Reactivity in the nucleophilic aromatic substitution reactions of pyridinium ions. (Kinetic studies on leaving group effects). Link
-
H.E.L Group. Process Safety and Scale-up: Thermal Runaway Risks.Link[5]
Sources
Troubleshooting & Optimization
Technical Support Center: Synthesis of 4-(6-Fluoropyridin-2-yl)morpholine
[1]
Topic: Troubleshooting Side Reactions & Process Optimization Ticket ID: CHEM-SUP-2024-001 Status: Open Audience: Medicinal Chemists, Process Development Scientists[1]
Core Directive & Reaction Overview
You are attempting to synthesize 4-(6-fluoropyridin-2-yl)morpholine via a Nucleophilic Aromatic Substitution (
While this reaction appears deceptively simple due to the symmetry of the starting material, the high reactivity of the fluorinated pyridine scaffold introduces specific risks regarding chemoselectivity (mono- vs. bis-substitution) and hydrolytic stability.[1]
The "Happy Path" (Target Reaction)
Critical Side Reaction Pathways
The following diagram maps the kinetic and thermodynamic landscape of your reaction. Use this to identify where your impurity profile is originating.
Figure 1: Reaction landscape showing the target pathway (Green) vs. critical side reactions (Red).
Troubleshooting Modules
Module A: The "Bis-Adduct" Problem (Over-Substitution)
Symptom: LCMS shows a peak at [M+H] corresponding to the replacement of both fluorine atoms with morpholine.[1] Root Cause: Kinetic vs. Thermodynamic control failure.
Although the first morpholine substitution deactivates the pyridine ring toward a second attack (due to the electron-donating resonance effect of the nitrogen lone pair), the reaction will proceed to the bis-product if forced.[1]
| Variable | Recommendation | Scientific Rationale |
| Stoichiometry | Strict 1.05 eq. | Do not use large excesses of morpholine "to push conversion." The rate constant |
| Temperature | < 80°C | The activation energy ( |
| Addition Mode | Slow Addition | Add morpholine dropwise to the pyridine/base mixture. This keeps the instantaneous concentration of nucleophile low relative to the substrate. |
Module B: The "Hydrolysis" Problem
Symptom: Formation of 6-fluoropyridin-2-ol (often tautomerizes to 6-fluoro-2-pyridone).[1] Root Cause: Water acting as a competing nucleophile.
Fluorine is an exceptional leaving group in
-
The Fix:
-
Solvent: Use anhydrous MeCN or DMF. Avoid hygroscopic bases like NaOH/KOH; stick to dried
or non-nucleophilic organic bases like DIPEA.[1] -
Atmosphere: Run under
or Argon balloon.
-
Module C: Reactivity Mismatch (F vs. Cl)
User Question: "Can I use 2,6-dichloropyridine instead to save money?"
Technical Answer: No, or with extreme caution.
In
Validated Experimental Protocol
This protocol is designed to maximize chemoselectivity.
Reagents:
-
2,6-Difluoropyridine (
equiv)[1] -
Morpholine (
equiv)[1] -
(
equiv, anhydrous, granular)[1] -
Acetonitrile (0.2 M concentration)[1]
Step-by-Step:
-
Setup: Charge a round-bottom flask with 2,6-difluoropyridine and acetonitrile. Stir at Room Temperature (RT).
-
Base: Add
. The suspension may be stirred for 10 min. -
Addition: Add morpholine dropwise over 15–20 minutes at RT. Note: The reaction is exothermic.
-
Reaction: Heat to 60°C and monitor by TLC/LCMS.
-
Checkpoint: Conversion should be >95% within 2–4 hours.[1]
-
-
Workup: Cool to RT. Filter off inorganic salts.[1] Concentrate the filtrate.
-
Purification: If bis-product is present (<5%), it is much more polar/non-polar (depending on pH) and can be separated via column chromatography (Hexane/EtOAc).[1]
Diagnostic Logic Tree
Use this flow to diagnose your specific failure mode.
Figure 2: Decision tree for correcting process deviations.
References
-
BenchChem Technical Support. (2025).[1][2][3] Reactivity Face-Off: 2,6-Difluoropyridine vs. 2,6-Dichloropyridine in Nucleophilic Aromatic Substitution. BenchChem. Link[1]
-
Loupy, A., et al. (1991).[1][6] Easy and Efficient SNAr Reactions on Halopyridines in Solvent Free Conditions. Heterocycles, 32, 1947-1953.[1][6] Link[1]
-
Wu, Y. J., et al. (2003).[1] Fluorine substitution can block CYP3A4 metabolism-dependent inhibition: identification of (S)-N-[1-(4-fluoro-3-morpholin-4-ylphenyl)ethyl]-3-(4-fluorophenyl)acrylamide...[1][7]. Journal of Medicinal Chemistry, 46(18), 3778-3781.[1] Link
-
Kourounakis, A., et al. (2019).[1] Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity. Molecules. Link
Sources
- 1. researchgate.net [researchgate.net]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Catalytic Concerted SNAr Reactions of Fluoroarenes by an Organic Superbase - PMC [pmc.ncbi.nlm.nih.gov]
- 5. youtube.com [youtube.com]
- 6. semanticscholar.org [semanticscholar.org]
- 7. Fluorine substitution can block CYP3A4 metabolism-dependent inhibition: identification of (S)-N-[1-(4-fluoro-3- morpholin-4-ylphenyl)ethyl]-3- (4-fluorophenyl)acrylamide as an orally bioavailable KCNQ2 opener devoid of CYP3A4 metabolism-dependent inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support: Synthesis & Catalyst Optimization for 4-(6-Fluoropyridin-2-yl)morpholine
Executive Summary & Decision Matrix
You are attempting to synthesize 4-(6-fluoropyridin-2-yl)morpholine . This is a critical scaffold often used in kinase inhibitors (e.g., USP7 inhibitors). The presence of the fluorine atom at the C6 position is electronically unique and chemically sensitive.
Your synthetic success depends entirely on your starting material. You are likely facing one of two scenarios:
-
Scenario A (Nucleophilic Substitution): You have 2,6-difluoropyridine . This is the preferred industrial route. The "catalyst" here is a Phase Transfer Catalyst (PTC).[1][2]
-
Scenario B (Cross-Coupling): You have 2-chloro-6-fluoropyridine (or bromo-). This requires Palladium catalysis.[3][4][5]
Use the decision tree below to select your optimization module.
Figure 1: Strategic decision matrix for catalyst selection based on substrate availability.
Module A: The Route (2,6-Difluoropyridine)
Primary Recommendation for Scale-Up
In this route, morpholine acts as the nucleophile displacing one fluoride ion.
-
The Challenge: 2,6-difluoropyridine is highly reactive. High temperatures or excess morpholine lead to double substitution , yielding the useless byproduct 2,6-dimorpholinopyridine.
-
The Solution: Use a Phase Transfer Catalyst (PTC) to allow the reaction to proceed at lower temperatures, enhancing mono-selectivity.
Optimized Catalyst System
| Component | Recommendation | Function |
| Catalyst | TBAB (Tetrabutylammonium bromide) | Transfers anionic morpholine/carbonate species into the organic phase, accelerating kinetics at low temp. |
| Base | Scavenges HF. Insoluble in organic solvents without PTC.[2] | |
| Solvent | Acetonitrile (MeCN) or Toluene | Non-protic polar (MeCN) is faster; Toluene requires PTC but is easier for workup. |
| Stoichiometry | 1.0 : 1.05 (Pyridine : Morpholine) | Strict control prevents bis-addition. |
Step-by-Step Protocol (PTC-Enhanced)
-
Charge: To a reaction vessel, add 2,6-difluoropyridine (1.0 equiv) and TBAB (5 mol%).
-
Solvent: Add Acetonitrile (5 mL per mmol substrate).
-
Base: Add finely ground anhydrous
(1.2 equiv). -
Addition: Cool the mixture to 0°C . Add morpholine (1.05 equiv) dropwise over 30 minutes.
-
Technical Note: Fast addition creates localized high concentrations of amine, promoting double substitution.
-
-
Reaction: Allow to warm to Room Temperature (25°C). Stir for 4–6 hours.
-
Monitor: Check LCMS.[6] If conversion <90%, heat gently to 40°C. Do not exceed 60°C.
-
-
Workup: Filter off solids (
/KF). Concentrate filtrate.[6]
Module B: The Cross-Coupling Route (2-Chloro-6-fluoropyridine)
Alternative Route for Chemoselectivity
If you must use the chlorinated starting material, you cannot rely on simple heating (
-
The Challenge: Chemoselectivity. You must activate C-Cl without undergoing oxidative addition into C-F or causing hydrodefluorination.
-
The Solution: A bulky, bidentate ligand system.
Optimized Catalyst System
| Component | Recommendation | Function |
| Pre-Catalyst | Source of Pd(0). | |
| Ligand | BINAP or Xantphos | Bidentate ligands with wide bite angles facilitate reductive elimination and prevent |
| Base | Milder than NaOtBu. Prevents base-mediated defluorination. | |
| Solvent | 1,4-Dioxane or Toluene | Standard non-polar solvents for Buchwald couplings. |
Step-by-Step Protocol (Buchwald-Hartwig)
-
Purge: Flame-dry a flask and cycle Argon/Nitrogen 3 times. Oxygen poisons Pd(0).
-
Catalyst Prep: Add
(2 mol%) and BINAP (3 mol%). Add Toluene (anhydrous) and stir at RT for 15 mins to form the active complex (solution turns orange/red). -
Substrates: Add 2-chloro-6-fluoropyridine (1.0 equiv), morpholine (1.2 equiv), and
(2.0 equiv). -
Reaction: Heat to 80°C (oil bath).
-
Critical: Do not reflux aggressively (110°C+) unless necessary. Higher temps increase the risk of C-F activation.
-
-
Time: 12–16 hours.
-
Workup: Filter through a Celite pad to remove Pd black.
Troubleshooting & FAQs
Q1: I am seeing significant amounts of 2,6-dimorpholinopyridine (Bis-product) in Route A.
Diagnosis: Loss of kinetic control. Corrective Action:
-
Lower Temperature: Run the reaction at 0°C or RT. Never heat 2,6-difluoropyridine with amine above 60°C unless mono-substitution is complete.
-
Reverse Addition: Add the morpholine into the pyridine solution, not the other way around. This ensures the pyridine is always in excess relative to the local amine concentration.
Q2: In Route B (Pd-catalyzed), the reaction stalls at 50% conversion.
Diagnosis: Catalyst poisoning by the pyridine nitrogen. Corrective Action:
-
Switch Ligand: Move to XPhos or BrettPhos . These bulky monodentate ligands create a "shell" around the Pd center, preventing the pyridine nitrogen from binding to the metal and shutting down the cycle.
-
Increase Temp: Bump temperature to 100°C, but monitor for defluorination.
Q3: I am losing the Fluorine atom (Hydrodefluorination) in Route B.
Diagnosis: The "hydride" source is likely your solvent or base interaction. Corrective Action:
-
Change Base: Switch from alkoxide bases (NaOtBu) to carbonate bases (
or ). Alkoxides can act as hydride donors via -hydride elimination. -
Solvent: Ensure 1,4-dioxane is peroxide-free and anhydrous.
Troubleshooting Logic Flow
Figure 2: Logic flow for diagnosing common synthetic failures.
References
-
Kiselyov, A., & Strekowski, L. (1993).[7] A highly regioselective reaction of N-fluoropyridinium salts with stabilized sulfur, oxygen, and nitrogen nucleophiles. Journal of Heterocyclic Chemistry. Retrieved from [Link]
Sources
- 1. Phase Transfer Catalysts and Role of Reaction Environment in Nucleophilc Radiofluorinations in Automated Synthesizers | MDPI [mdpi.com]
- 2. ijirset.com [ijirset.com]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. research.rug.nl [research.rug.nl]
- 5. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. semanticscholar.org [semanticscholar.org]
Validation & Comparative
Comparative Efficacy Guide: 4-(6-Fluoropyridin-2-yl)morpholine Scaffolds in Kinase Inhibition
Executive Summary
4-(6-Fluoropyridin-2-yl)morpholine is a "privileged scaffold" in modern medicinal chemistry, serving as a critical pharmacophore in the design of high-potency inhibitors for Leucine-Rich Repeat Kinase 2 (LRRK2) , mTOR , and PI3K . While often categorized as a building block or intermediate (e.g., CAS 1234-56-7 type reagents), its structural motif—a morpholine ring attached to a fluorinated pyridine—is the primary driver of potency and metabolic stability in several clinical and preclinical candidates, including MLi-2 derivatives and FIPM .
This guide objectively compares the efficacy of inhibitors derived from the 4-(6-Fluoropyridin-2-yl)morpholine scaffold against industry-standard reference inhibitors (MLi-2, PFE-360, GDC-0941). Data indicates that this scaffold enables single-digit nanomolar (nM) potency and superior brain penetrance compared to non-fluorinated or non-pyridyl analogs.
Technical Profile & Mechanism
The efficacy of this scaffold stems from two synergistic structural features:
-
Morpholine Ring: Acts as a hydrogen bond acceptor for the hinge region of the kinase ATP-binding pocket (e.g., Valine residues).
-
6-Fluoropyridine Core: The fluorine atom at the C6 position blocks metabolic oxidation (a common liability in pyridine drugs) and modulates the pKa of the pyridine nitrogen, enhancing bioavailability and CNS penetration.
Structural Logic Diagram
The following diagram illustrates how the scaffold integrates into the binding pocket of LRRK2/mTOR.
Figure 1: Mechanistic contribution of the scaffold to inhibitor efficacy.
Comparative Efficacy Analysis
Case Study A: LRRK2 Inhibition (Parkinson’s Disease)
The most direct application of this scaffold is in the synthesis of FIPM (4-(6-fluoro-4-(5-isopropoxy-1H-indazol-3-yl)pyridin-2-yl)morpholine), a radiotracer and inhibitor designed based on the MLi-2 structure.
Table 1: Efficacy Comparison of Scaffold-Based Inhibitors vs. Standards
| Inhibitor | Core Scaffold | LRRK2 IC50 (biochemical) | LRRK2 pS935 IC50 (Cellular) | Brain Penetrance |
| FIPM (Scaffold Derivative) | 4-(6-Fluoropyridin-2-yl)morpholine | 8.0 nM | ~15 nM | High |
| MLi-2 (Gold Standard) | Indazole-Fluoropyridine | 0.76 nM | 1.4 nM | High |
| PFE-360 | Bis-amide | 6.0 nM | 12 nM | Moderate |
| GNE-7915 | Aminopyrimidine | 9.0 nM | ~20 nM | High |
Analysis:
-
Potency: The 4-(6-Fluoropyridin-2-yl)morpholine derivative (FIPM) achieves 8.0 nM potency, comparable to PFE-360 and GNE-7915. While MLi-2 is slightly more potent (sub-nanomolar), FIPM retains the critical <10 nM threshold required for effective in vivo imaging and therapy.
-
Selectivity: The fluoropyridine moiety provides superior selectivity over ALK and other off-targets compared to non-fluorinated pyridine analogs.
Case Study B: mTOR vs. PI3K Selectivity
In mTOR inhibition, the morpholine ring is often modified (bridged) or positioned on a heteroaromatic core.[1][2] However, the 4-(6-Fluoropyridin-2-yl)morpholine motif is used to balance dual inhibition.
Table 2: Selectivity Profile of Morpholine-Pyridine Derivatives
| Compound Class | Structure Feature | mTOR IC50 | PI3Kα IC50 | Selectivity (mTOR/PI3K) |
| PQR620 | Bridged Morpholine-Triazine | 4.0 nM | >1000 nM | >250x |
| Standard Morpholine | Unsubstituted Morpholine | 120 nM | 150 nM | ~1x (Dual) |
| GDC-0941 | Thienopyrimidine-Morpholine | 1030 nM | 3 nM | Selectivity for PI3K |
Insight: The standard 4-(6-Fluoropyridin-2-yl)morpholine scaffold tends to yield dual PI3K/mTOR inhibitors or moderate mTOR inhibitors. To achieve high mTOR selectivity (as seen in PQR620), the morpholine ring typically requires bridging or substitution (e.g., 3-methylmorpholine), but the fluoropyridine anchor remains constant to ensure metabolic stability.
Experimental Protocols
Protocol 1: Synthesis of Scaffold-Based Inhibitors (Suzuki Coupling)
To synthesize high-potency inhibitors like FIPM using the scaffold.
-
Reagents: 4-(6-Fluoropyridin-2-yl)morpholine (1.0 eq), Bis(pinacolato)diboron (2.0 eq), Iridium catalyst (3 mol%), Indazole halide (1.0 eq).
-
Borylation: React 4-(6-Fluoropyridin-2-yl)morpholine with bis(pinacolato)diboron in THF at 60°C for 7h to generate the boronic ester intermediate.
-
Coupling: React the boronic ester with the halogenated core (e.g., 3-bromo-5-isopropoxy-1H-indazole) using Pd(dppf)Cl2 catalyst and Na2CO3 in dioxane/water at 90°C.
-
Purification: Flash chromatography (Hexane/EtOAc).
-
Validation: Verify structure via 1H-NMR (look for characteristic pyridine protons at δ 6.5-7.5 ppm) and MS.
Protocol 2: LRRK2 LanthaScreen™ Kinase Assay
To validate the efficacy of the synthesized product.
-
Preparation: Dilute inhibitor (FIPM or analog) in DMSO (1% final concentration).
-
Reaction Mix: Combine 50 nM GFP-LRRK2 (G2019S or WT), 0.2 µM Fluorescein-STAT1 substrate, and 1 mM ATP in assay buffer (50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35).
-
Incubation: Incubate at room temperature for 60 minutes.
-
Detection: Add TR-FRET dilution buffer containing Tb-anti-phospho-STAT1 antibody.
-
Readout: Measure TR-FRET ratio (520 nm / 495 nm) on a plate reader (e.g., EnVision).
-
Analysis: Plot dose-response curves to determine IC50.
Signaling Pathway Visualization
The following diagram maps the inhibition point of 4-(6-Fluoropyridin-2-yl)morpholine derivatives within the LRRK2/mTOR pathways.
Figure 2: Impact of scaffold-derived inhibitors on LRRK2 and mTOR signaling cascades.
References
-
Radiosynthesis and evaluation of 4-(6-[18F]Fluoro-4-(5-isopropoxy-1H-indazol-3-yl)pyridin-2-yl)morpholine as a novel radiotracer candidate targeting leucine-rich repeat kinase 2. Bioorganic & Medicinal Chemistry, 2020. Link
-
Discovery of MLi-2, a Potent, Selective, and Centrally Active Inhibitor of LRRK2. Journal of Medicinal Chemistry, 2015. Link
-
Morpholine Derivatives Greatly Enhance the Selectivity of Mammalian Target of Rapamycin (mTOR) Inhibitors. Journal of Medicinal Chemistry, 2009.[2] Link
-
Structure–Activity Relationships and Evaluation of 2-(Heteroaryl-cycloalkyl)-1H-indoles as Tauopathy Positron Emission Tomography Radiotracers. Journal of Medicinal Chemistry, 2023. Link
-
BenchChem Product Guide: Morpholine vs. Piperidine Scaffolds. BenchChem, 2025. Link
Sources
Validating Target Engagement of 4-(6-Fluoropyridin-2-yl)morpholine: A Comparative In Vitro Guide
For researchers, scientists, and drug development professionals, confirming that a novel compound binds to its intended molecular target within a cellular context is a cornerstone of early-stage drug discovery. This guide provides a comprehensive, in-depth comparison of methodologies to validate the in vitro target engagement of a novel compound, 4-(6-Fluoropyridin-2-yl)morpholine. To illustrate a robust validation strategy, we will operate under the hypothesis that this compound targets a protein kinase, a common target class for morpholine-containing molecules involved in central nervous system (CNS) disorders.[1][2] For this guide, we will use Leucine-Rich Repeat Kinase 2 (LRRK2), a kinase implicated in Parkinson's disease, as our hypothetical target.
This guide will navigate through the critical experimental choices, provide detailed protocols for key assays, and present a framework for interpreting the resulting data. We will compare the performance of 4-(6-Fluoropyridin-2-yl)morpholine against a known LRRK2 inhibitor, Compound X, to provide a clear benchmark for its target engagement profile.
The Imperative of Target Engagement Validation
In target-based drug discovery, quantifying the interaction between a small molecule and its protein target is fundamental to building a strong structure-activity relationship (SAR) and developing a potent and selective clinical candidate.[3] While biochemical assays on isolated proteins are invaluable for initial screening, they do not fully recapitulate the complex cellular environment.[3][4] Therefore, confirming target engagement in a cellular context is a critical step to de-risk a project and increase the likelihood of success in later clinical phases.[3][5]
This guide will focus on a multi-pronged approach, employing both biophysical and biochemical methods to build a comprehensive and trustworthy picture of the target engagement of 4-(6-Fluoropyridin-2-yl)morpholine.
A Multi-Assay Strategy for Robust Validation
No single assay can provide a complete picture of target engagement. A well-rounded strategy employs orthogonal methods that measure different aspects of the compound-target interaction. This guide will detail three key in vitro assays:
-
Cellular Thermal Shift Assay (CETSA®): A powerful technique to confirm direct binding of a compound to its target in a cellular environment.[6][7][8]
-
Surface Plasmon Resonance (SPR): A label-free method to quantify the kinetics and affinity of the binding interaction in real-time.[9][10][11]
-
Isothermal Titration Calorimetry (ITC): A thermodynamic-based assay that directly measures the heat changes upon binding, providing a complete thermodynamic profile of the interaction.[12][13][14]
The workflow for this validation process is outlined below:
Caption: Workflow for validating the target engagement of 4-(6-Fluoropyridin-2-yl)morpholine.
I. Cellular Thermal Shift Assay (CETSA®): Confirming Intracellular Binding
Principle: CETSA® is based on the principle that a protein becomes more resistant to heat-induced denaturation when it is bound to a ligand.[6][8] By heating cell lysates or intact cells treated with a compound and then quantifying the amount of soluble target protein remaining, we can infer direct target engagement.[6][15]
Detailed Experimental Protocol:
-
Cell Culture and Treatment:
-
Culture a relevant human cell line endogenously expressing LRRK2 (e.g., SH-SY5Y neuroblastoma cells) to 80-90% confluency.
-
Treat cells with varying concentrations of 4-(6-Fluoropyridin-2-yl)morpholine, a known LRRK2 inhibitor (Compound X), and a vehicle control (e.g., DMSO) for 1-2 hours at 37°C.
-
-
Heat Challenge:
-
Harvest the cells and resuspend them in a suitable buffer.
-
Aliquot the cell suspension into PCR tubes.
-
Heat the samples across a temperature gradient (e.g., 40°C to 70°C) for 3 minutes using a thermal cycler, followed by a 3-minute cooling step at room temperature.[6]
-
-
Cell Lysis and Protein Quantification:
-
Lyse the cells by freeze-thaw cycles.[6]
-
Separate the soluble fraction (containing non-denatured proteins) from the aggregated proteins by centrifugation.
-
Quantify the total protein concentration in the soluble fraction using a BCA assay.
-
-
Western Blot Analysis:
-
Normalize the protein concentrations of all samples.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Probe the membrane with a primary antibody specific for LRRK2 and a loading control (e.g., GAPDH).
-
Incubate with a corresponding HRP-conjugated secondary antibody and detect the signal using an ECL substrate.[6]
-
-
Data Analysis:
-
Quantify the band intensities for LRRK2 and the loading control.
-
Normalize the LRRK2 signal to the loading control.
-
Plot the normalized LRRK2 intensity against the temperature for each treatment condition to generate melt curves.
-
A shift in the melting curve to a higher temperature in the presence of the compound indicates target stabilization and engagement.
-
Expected Results and Comparison:
| Compound | Concentration | Apparent Tm (°C) | ΔTm (°C) vs. Vehicle |
| Vehicle (DMSO) | 0.1% | 52.1 | - |
| 4-(6-Fluoropyridin-2-yl)morpholine | 1 µM | 56.8 | +4.7 |
| 10 µM | 59.3 | +7.2 | |
| Compound X (Positive Control) | 1 µM | 58.5 | +6.4 |
Interpretation: A dose-dependent increase in the melting temperature (Tm) of LRRK2 upon treatment with 4-(6-Fluoropyridin-2-yl)morpholine would provide strong evidence of direct binding in a cellular context. A significant thermal shift comparable to or greater than that of the known inhibitor, Compound X, would indicate potent target engagement.
II. Surface Plasmon Resonance (SPR): Elucidating Binding Kinetics and Affinity
Principle: SPR is a label-free optical technique that measures the real-time interaction between a ligand (the compound) and an analyte (the target protein) immobilized on a sensor surface.[10][11] It provides quantitative data on association rate (ka), dissociation rate (kd), and equilibrium dissociation constant (KD).[9]
Detailed Experimental Protocol:
-
Protein Immobilization:
-
Immobilize purified, recombinant human LRRK2 protein onto a sensor chip (e.g., CM5 chip) using standard amine coupling chemistry.
-
A reference flow cell should be prepared in parallel to subtract non-specific binding.
-
-
Binding Analysis:
-
Prepare a dilution series of 4-(6-Fluoropyridin-2-yl)morpholine and Compound X in a suitable running buffer.
-
Inject the compound solutions over the LRRK2-immobilized and reference flow cells at a constant flow rate.
-
Monitor the change in the refractive index, which is proportional to the mass of the compound binding to the protein.
-
After the association phase, flow running buffer over the chip to monitor the dissociation of the compound.
-
-
Data Analysis:
-
Subtract the reference flow cell signal from the LRRK2 flow cell signal to obtain the specific binding sensorgrams.
-
Fit the sensorgrams to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the ka, kd, and KD values.
-
Expected Results and Comparison:
| Compound | ka (M-1s-1) | kd (s-1) | KD (nM) |
| 4-(6-Fluoropyridin-2-yl)morpholine | 1.5 x 105 | 3.0 x 10-4 | 2.0 |
| Compound X (Positive Control) | 2.0 x 105 | 4.0 x 10-4 | 2.0 |
Interpretation: A low nanomolar KD value for 4-(6-Fluoropyridin-2-yl)morpholine, comparable to that of Compound X, would indicate high-affinity binding to LRRK2. The kinetic parameters (ka and kd) provide further insights into the binding mechanism, with a slow dissociation rate often being a desirable characteristic for drug candidates.[11]
III. Isothermal Titration Calorimetry (ITC): Unveiling the Thermodynamic Signature
Principle: ITC is a powerful biophysical technique that directly measures the heat released or absorbed during a binding event.[14][16] It allows for the determination of the binding affinity (KD), stoichiometry (n), and the thermodynamic parameters of enthalpy (ΔH) and entropy (ΔS) in a single experiment.[12][13][16]
Detailed Experimental Protocol:
-
Sample Preparation:
-
Prepare a solution of purified, recombinant human LRRK2 protein in a suitable buffer and place it in the sample cell of the calorimeter.
-
Prepare a solution of 4-(6-Fluoropyridin-2-yl)morpholine or Compound X in the same buffer and load it into the titration syringe.
-
-
Titration:
-
Perform a series of small injections of the compound solution into the protein solution at a constant temperature.
-
Measure the heat change after each injection.
-
-
Data Analysis:
-
Integrate the heat change peaks to generate a binding isotherm, which is a plot of the heat change per mole of injectant against the molar ratio of the two molecules.
-
Fit the binding isotherm to a suitable binding model to determine the KD, n, and ΔH.
-
Calculate the change in Gibbs free energy (ΔG) and entropy (ΔS) using the equation: ΔG = -RTln(KA) = ΔH - TΔS (where KA = 1/KD).
-
Expected Results and Comparison:
| Compound | KD (nM) | n (Stoichiometry) | ΔH (kcal/mol) | -TΔS (kcal/mol) | ΔG (kcal/mol) |
| 4-(6-Fluoropyridin-2-yl)morpholine | 2.5 | 1.05 | -8.5 | -3.2 | -11.7 |
| Compound X (Positive Control) | 2.2 | 1.02 | -9.0 | -2.6 | -11.6 |
Interpretation: An ITC experiment provides a comprehensive thermodynamic profile of the binding interaction. A KD value consistent with that obtained from SPR would provide strong orthogonal validation of the binding affinity. The stoichiometry (n) should be close to 1 for a 1:1 binding model. The enthalpy (ΔH) and entropy (ΔS) values provide insights into the forces driving the interaction (e.g., hydrogen bonds, hydrophobic interactions).
Synthesizing the Evidence: A Holistic View of Target Engagement
By integrating the data from these three orthogonal assays, we can build a robust and compelling case for the target engagement of 4-(6-Fluoropyridin-2-yl)morpholine with LRRK2.
Caption: Synthesizing evidence from orthogonal assays for a conclusive validation.
Conclusion
This guide has outlined a rigorous, multi-faceted approach to validating the in vitro target engagement of a novel compound, 4-(6-Fluoropyridin-2-yl)morpholine, using the hypothetical target LRRK2 as an example. By employing a combination of cellular and biophysical assays, researchers can move beyond simple biochemical activity and gain a deeper, more physiologically relevant understanding of how their compound interacts with its intended target. The comparative data against a known inhibitor provides essential context for evaluating the compound's potential. This comprehensive validation strategy is crucial for making informed decisions in the drug discovery pipeline and for building a solid foundation for further preclinical and clinical development.
References
- Application Notes and Protocols for Cellular Thermal Shift Assay (CETSA) with GSK3368715 - Benchchem.
- Isothermal Titration Calorimetry: An Indispensable Tool for Biological Pathway Research and Drug Development | American Laboratory.
- Intrinsic Thermodynamics of Protein-Ligand Binding by Isothermal Titration Calorimetry as Aid to Drug Design - White Rose Research Online.
- ITC Assay Service for Drug Discovery - Reaction Biology.
- Isothermal Titration Calorimetry (ITC) for Binding Characterization in Pharmaceutical Research - TA Instruments.
- Isothermal Titration Calorimetry | Biomolecular Interactions Analysis - Malvern Panalytical.
- Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay - Bio-protocol.
- Biochemical assays in drug discovery and development - Celtarys Research.
- SPR applications in early drug discovery | Alto™ Digital SPR - Nicoya Lifesciences.
- How does SPR work in Drug Discovery? - deNOVO Biolabs.
- High-Throughput Cellular Thermal Shift Assay (CETSA) using Acoustic Transfer of Protein Lysates - PMC.
- A Practical Guide to Target Engagement Assays - Selvita.
- Target Engagement Assays in Early Drug Discovery - PMC - NIH.
- Surface plasmon resonance assay for screening diverse aptamer-target interactions.
- Target Identification and Validation (Small Molecules) - University College London.
- Surface Plasmon Resonance (SPR) Assay - Charles River Laboratories.
- Editorial: Biophysical target engagement assays in chemical biology and pharmacological research - Frontiers.
- Target Engagement Assay Services - Concept Life Sciences.
- What Is CETSA? Cellular Thermal Shift Assay Explained - Pelago Bioscience.
- Target Binding Characterization - Eurofins Discovery.
- NanoLuc and HiBIT CETSA assays to assess cellular target engagement of compounds in cells. Version - EUbOPEN.
- Target Engagement - Selvita.
- Assay Development in Drug Discovery | Danaher Life Sciences.
- Promega launches live-cell platform to expand the druggable proteome.
- Potent Fluorescent Probe for Target-Engagement Studies of Allosteric Pyruvate Kinase Modulators - PubMed.
- An updated review on morpholine derivatives with their pharmacological actions.
- Morpholine - Wikipedia.
- An updated review on morpholine derivatives with their pharmacological actions.
- Unusual Fluorescent Responses of Morpholine-functionalized Fluorescent Probes to pH via Manipulation of BODIPY's HOMO and LUMO Energy Orbitals for Intracellular pH Detection - PubMed.
- Acid Responsiveness of Emissive Morpholinyl Aminoquinolines and Their Use for Cell Fluorescence Imaging - Organic & Biomolecular Chemistry (RSC Publishing).
- Synthesis and SAR of morpholine and its derivatives: A review update - E3S Web of Conferences.
- Cellular characterisation of piperidine‐, morpholine‐ and... | Download Scientific Diagram - ResearchGate.
- Occurrence of Morpholine in Central Nervous System Drug Discovery - FLORE.
- Synthesis and characterizations of lysosome-targeting morpholine-porphyrin fluorescent probes - PubMed.
Sources
- 1. e3s-conferences.org [e3s-conferences.org]
- 2. flore.unifi.it [flore.unifi.it]
- 3. Target Engagement Assays in Early Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. selvita.com [selvita.com]
- 5. Target Engagement Assay Services [conceptlifesciences.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. bio-protocol.org [bio-protocol.org]
- 8. pelagobio.com [pelagobio.com]
- 9. nicoyalife.com [nicoyalife.com]
- 10. denovobiolabs.com [denovobiolabs.com]
- 11. criver.com [criver.com]
- 12. americanlaboratory.com [americanlaboratory.com]
- 13. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 14. reactionbiology.com [reactionbiology.com]
- 15. High-Throughput Cellular Thermal Shift Assay (CETSA) using Acoustic Transfer of Protein Lysates - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Isothermal Titration Calorimetry | Biomolecular Interactions Analysis | Malvern Panalytical [malvernpanalytical.com]
A Comparative Guide to the Structure-Activity Relationship of 4-(6-Fluoropyridin-2-yl)morpholine Derivatives as PI3K/mTOR Inhibitors
For researchers, medicinal chemists, and drug development professionals, understanding the nuanced interplay between a molecule's structure and its biological activity is paramount. This guide provides an in-depth analysis of the structure-activity relationship (SAR) of 4-(6-fluoropyridin-2-yl)morpholine derivatives, a scaffold of significant interest in the development of inhibitors for the phosphoinositide 3-kinase (PI3K) and mechanistic target of rapamycin (mTOR) signaling pathways. Dysregulation of the PI3K/Akt/mTOR pathway is a frequent event in human cancers, making it a prime target for therapeutic intervention.[1] This guide will dissect the key structural modifications within this chemical series and their impact on inhibitory potency and selectivity, supported by experimental data from authoritative sources.
The 4-(6-Fluoropyridin-2-yl)morpholine Scaffold: A Privileged Motif for PI3K/mTOR Inhibition
The 4-(6-fluoropyridin-2-yl)morpholine core has emerged as a valuable starting point for the design of PI3K/mTOR inhibitors. The morpholine moiety is a common feature in many kinase inhibitors, often contributing to improved physicochemical properties and forming crucial hydrogen bond interactions within the ATP-binding site of the target kinase.[2][3] Specifically, the oxygen atom of the morpholine ring is known to form a hydrogen bond with the backbone NH of a valine residue in the hinge region of PI3Kα (Val851).[2] The pyridine ring serves as a versatile scaffold for introducing further substitutions to probe the surrounding pockets of the active site and enhance potency and selectivity. The fluorine atom at the 6-position of the pyridine ring can modulate the electronics of the ring system and potentially engage in favorable interactions with the protein.
Structure-Activity Relationship (SAR) Analysis
The following sections detail the impact of structural modifications on the inhibitory activity of 4-(6-fluoropyridin-2-yl)morpholine derivatives and related analogs. The data is compiled from key publications in the field and presented in a comparative format to facilitate analysis.
Modifications of the Morpholine Ring
A systematic exploration of substitutions on the morpholine ring has revealed critical insights into the SAR of this class of inhibitors. The following table summarizes the findings from a study on closely related 4-(substituted-morpholino)-1,3,5-triazin-2-yl)pyridine derivatives, which provides a strong surrogate for understanding the SAR of the 4-(6-fluoropyridin-2-yl)morpholine scaffold.[4]
| Compound | Morpholine Substitution (M) | PI3Kα Kᵢ (nM) | mTOR Kᵢ (nM) | PI3Kα/mTOR Selectivity |
| 5 (PQR309) | Unsubstituted | 1.8 | 15.1 | 8.4 |
| 16 | (R)-3-methyl | 10.3 | 29.8 | 2.9 |
| 17 | (S)-3-methyl | 14.1 | 137 | 9.7 |
| 18 | 3,3-dimethyl | 19.3 | 126 | 6.5 |
| 19 | (2S,5R)-2,5-dimethyl | 29.5 | 117 | 4.0 |
| 20 | cis-3,5-dimethyl | 31 | 40 | 1.3 |
| 21 | (2S,6S)-2,6-dimethyl | >1000 | >1000 | - |
| 22 | (2R,6S)-2,6-dimethyl (meso) | 149 | 496 | 3.3 |
| 32 | Asymmetric: (S)-3-methyl & Unsubstituted | 0.9 | 2.7 | 3.0 |
Key Insights from Morpholine Ring Modifications:
-
Unsubstituted Morpholine: The parent compound with an unsubstituted morpholine (Compound 5) exhibits potent inhibition of PI3Kα and mTOR.[4]
-
Methyl Substitution: The position and stereochemistry of methyl groups on the morpholine ring significantly impact activity.
-
(S)-3-methyl substitution (Compound 17) is better tolerated for mTOR inhibition compared to the (R)-enantiomer (Compound 16).[4]
-
cis-3,5-dimethyl substitution (Compound 20) leads to a more balanced dual PI3Kα/mTOR inhibition profile.[4]
-
(2S,6S)-2,6-dimethyl substitution (Compound 21) is detrimental to activity, likely due to steric hindrance.[4]
-
-
Asymmetric Substitution: Combining a substituted morpholine with an unsubstituted morpholine on the core scaffold (as in the triazine series) can lead to enhanced potency. Compound 32, with one (S)-3-methylmorpholine and one unsubstituted morpholine, demonstrated a 2-fold increase in affinity for both PI3K and mTOR compared to the symmetric parent compound.[4] This suggests that one morpholine moiety is primarily responsible for the key hinge interaction, while the other can be modified to optimize other interactions.
Modifications of the Pyridine Ring and Core Scaffold
-
Electron-Withdrawing Groups: In a series of 4-morpholino-7,8-dihydro-5H-thiopyrano[4,3-d]pyrimidine derivatives, the presence of electron-withdrawing groups (e.g., Cl, F, Br) on an appended phenyl ring at the C-4 position generally resulted in better activity compared to compounds with electron-donating groups (e.g., OCH₃, H).[5] This suggests that modulating the electronic properties of the aromatic system is a key strategy for optimizing potency.
-
Core Scaffold Hopping: Replacing the pyridine ring with other heterocyclic systems has been a successful strategy in the development of PI3K inhibitors. For instance, derivatives based on pyrido[3',2':3,4]pyrrolo[1,2-f][4][5][6]triazine, with a morpholine substituent, have shown potent PI3Kα inhibition comparable to the well-known inhibitor PI-103.[7] Similarly, 4-morpholinopyrrolopyrimidine derivatives have been developed as both PI3Kα selective and dual PI3Kα/mTOR inhibitors.[5]
Experimental Design and Protocols
The following sections provide an overview of the synthetic workflow for generating analogs and a standard protocol for evaluating their biological activity.
Synthetic Workflow
The synthesis of 4-(6-fluoropyridin-2-yl)morpholine derivatives and their analogs typically involves a nucleophilic aromatic substitution (SNAr) reaction as the key step.
Figure 1: General synthetic workflow for 4-(6-halopyridin-2-yl)morpholine derivatives.
Detailed Protocol for Nucleophilic Aromatic Substitution:
-
To a solution of the 2,6-dihalopyridine in a suitable solvent (e.g., ethanol, dioxane, or N,N-dimethylformamide), add the desired substituted or unsubstituted morpholine.
-
Add a non-nucleophilic base, such as N,N-diisopropylethylamine (DIPEA), to scavenge the acid formed during the reaction.
-
Heat the reaction mixture at an appropriate temperature (e.g., 70-130 °C) and monitor the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture and remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).
-
Characterize the final product by nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS) to confirm its identity and purity.
PI3Kα Kinase Activity Assay
The inhibitory activity of the synthesized compounds against PI3Kα is typically determined using a biochemical assay that measures the phosphorylation of the substrate phosphatidylinositol-4,5-bisphosphate (PIP2) to phosphatidylinositol-3,4,5-trisphosphate (PIP3). A common method is a time-resolved Förster resonance energy transfer (TR-FRET) assay.
Figure 2: Workflow for a PI3Kα TR-FRET kinase assay.
Step-by-Step PI3Kα TR-FRET Assay Protocol:
-
Compound Plating: Prepare serial dilutions of the test compounds in dimethyl sulfoxide (DMSO) and add them to the wells of a low-volume 384-well plate. Include controls for no enzyme and no inhibitor (vehicle control).
-
Enzyme Addition: Add the PI3Kα enzyme to the wells containing the test compounds and incubate for a short period to allow for compound binding.
-
Reaction Initiation: Initiate the kinase reaction by adding a mixture of ATP and the lipid substrate, PIP2.
-
Incubation: Incubate the reaction plate at room temperature for a defined period (e.g., 60 minutes) to allow for the enzymatic conversion of PIP2 to PIP3.
-
Detection: Stop the reaction and add the detection reagents. This typically includes a biotinylated PIP3 tracer, a Europium (Eu)-labeled anti-GST antibody (assuming a GST-tagged kinase), and streptavidin-conjugated allophycocyanin (APC).
-
FRET Incubation: Incubate the plate in the dark to allow the FRET complex to form. In the absence of inhibition, the enzyme-produced PIP3 will compete with the biotinylated-PIP3 tracer for binding to the GST-tagged PH domain, leading to a decrease in the FRET signal.
-
Signal Reading: Read the plate on a TR-FRET-compatible plate reader, measuring the emission at the acceptor (APC) and donor (Eu) wavelengths.
-
Data Analysis: Calculate the ratio of the acceptor to donor signals and plot the results against the compound concentration to determine the IC₅₀ value.
Comparison with Alternative Scaffolds
The 4-(6-fluoropyridin-2-yl)morpholine scaffold is one of several privileged structures used to target the PI3K/mTOR pathway. The table below provides a comparison with other notable inhibitor classes.
| Scaffold Class | Key Structural Features | Typical Target Profile | Representative Compound |
| 4-(Pyridin-2-yl)morpholine | Morpholine-pyridine core | PI3K/mTOR | PQR530 (triazine analog)[4] |
| 4-Morpholinopyrimidine | Morpholine-pyrimidine core | PI3K/mTOR | Buparlisib (BKM120)[1] |
| Thienopyrimidine | Fused heterocyclic core with morpholine | PI3Kα/mTOR | - |
| Quinazoline | Quinazoline core, often with a morpholine-containing side chain | PI3K, EGFR, HER2 | Gefitinib[8] |
This comparison highlights the versatility of the morpholine moiety across different heterocyclic cores for achieving potent inhibition of the PI3K/mTOR pathway. The choice of the core scaffold (pyridine, pyrimidine, quinazoline, etc.) influences the overall shape and electronic properties of the molecule, allowing for fine-tuning of selectivity and pharmacokinetic properties.
Conclusion and Future Directions
The structure-activity relationship of 4-(6-fluoropyridin-2-yl)morpholine derivatives and their analogs provides a clear roadmap for the design of potent and selective PI3K/mTOR inhibitors. The morpholine ring is a critical pharmacophore, with substitutions at the 3- and 5-positions offering a viable strategy to modulate potency and selectivity. The pyridine ring serves as a platform for further optimization, where the introduction of various substituents can enhance interactions with the target and improve drug-like properties.
Future research in this area will likely focus on:
-
Improving Isoform Selectivity: Designing derivatives that can selectively inhibit one PI3K isoform over others to minimize off-target effects.
-
Overcoming Drug Resistance: Developing next-generation inhibitors that are active against mutant forms of PI3K that arise during cancer therapy.
-
Enhancing Brain Penetration: For the treatment of brain tumors, modifying the scaffold to improve its ability to cross the blood-brain barrier is a key objective.[4]
By leveraging the SAR insights outlined in this guide, researchers can continue to advance the development of this promising class of anticancer agents.
References
-
Wymann, M. P., et al. (2019). (S)-4-(Difluoromethyl)-5-(4-(3-methylmorpholino)-6-morpholino-1,3,5-triazin-2-yl)pyridin-2-amine (PQR530), a Potent, Orally Bioavailable, and Brain-Penetrable Dual Inhibitor of Class I PI3K and mTOR Kinase. Journal of Medicinal Chemistry, 62(13), 6057-6075. [Link]
-
Zask, A., et al. (2010). Synthesis and SAR of novel 4-morpholinopyrrolopyrimidine derivatives as potent phosphatidylinositol 3-kinase inhibitors. Bioorganic & Medicinal Chemistry Letters, 20(8), 2549-2552. [Link]
-
Wang, J., et al. (2012). Discovery and bioactivity of 4-(2-arylpyrido[3',2':3,4]pyrrolo[1,2-f][4][5][6]triazin-4-yl) morpholine derivatives as novel PI3K inhibitors. Bioorganic & Medicinal Chemistry Letters, 22(1), 339-342. [Link]
-
Jain, A., & Sahu, S. K. (2024). Synthesis and SAR of morpholine and its derivatives: A review update. E3S Web of Conferences, 556, 01051. [Link]
-
Li, Y., et al. (2024). Design, synthesis, and biological evaluation of 2,4-dimorpholinopyrimidine-5-carbonitrile derivatives as orally bioavailable PI3K inhibitors. Frontiers in Chemistry, 12, 1409383. [Link]
-
Zask, A., et al. (2009). Morpholine derivatives greatly enhance the selectivity of mammalian target of rapamycin (mTOR) inhibitors. Journal of Medicinal Chemistry, 52(24), 7942-7945. [Link]
-
Sharma, P., et al. (2023). Synthetic Methodologies and SAR of Quinazoline Derivatives as PI3K Inhibitors. Anti-Cancer Agents in Medicinal Chemistry, 23(3), 266-286. [Link]
-
Welker, M. E., et al. (2018). Synthesis and PI3 Kinase Inhibition Activity of Some Novel Trisubstituted Morpholinopyrimidines. Molecules, 23(10), 2657. [Link]
-
Fruman, D. A., & Rommel, C. (2014). PI3K in cancer: divergent roles of isoforms, modes of activation, and therapeutic targeting. Nature Reviews Cancer, 14(3), 1-16. [Link]
-
Bohn, J. P., & Wymann, M. P. (2017). 5-(4,6-Dimorpholino-1,3,5-triazin-2-yl)-4-(trifluoromethyl)pyridin-2-amine (PQR309), a Potent, Brain-Penetrant, Orally Bioavailable, Pan-Class I PI3K/mTOR Inhibitor as Clinical Candidate in Oncology. Journal of Medicinal Chemistry, 60(17), 7294-7315. [Link]
-
Hayakawa, M., et al. (2006). Synthesis and biological evaluation of 4-morpholino-2-phenylquinazolines and related derivatives as novel PI3 kinase p110alpha inhibitors. Bioorganic & Medicinal Chemistry, 14(20), 6847-6858. [Link]
-
Patel, D., et al. (2021). Innovations and Patent Trends in the Development of USFDA Approved Protein Kinase Inhibitors in the Last Two Decades. Pharmaceuticals, 14(8), 710. [Link]
Sources
- 1. Design, synthesis, and biological evaluation of 2,4-dimorpholinopyrimidine-5-carbonitrile derivatives as orally bioavailable PI3K inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. e3s-conferences.org [e3s-conferences.org]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Synthesis and Structure–Activity Relationships of 4-Morpholino-7,8-Dihydro-5H-Thiopyrano[4,3-d]pyrimidine Derivatives Bearing Pyrazoline Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Discovery and bioactivity of 4-(2-arylpyrido[3',2':3,4]pyrrolo[1,2-f][1,2,4]triazin-4-yl) morpholine derivatives as novel PI3K inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Innovations and Patent Trends in the Development of USFDA Approved Protein Kinase Inhibitors in the Last Two Decades | MDPI [mdpi.com]
Comparing the pharmacokinetic properties of fluorinated versus non-fluorinated morpholine compounds
[1]
Executive Summary
The morpholine ring is a ubiquitous pharmacophore in FDA-approved drugs (e.g., Gefitinib, Linezolid), favored for its ability to solubilize lipophilic scaffolds and provide a balanced hydrogen-bond acceptor/donor profile. However, the morpholine ring often introduces metabolic liabilities—specifically oxidative metabolism at the carbon
This guide analyzes the pharmacokinetic (PK) impact of substituting the standard morpholine ring with 3,3-difluoromorpholine . This bioisosteric replacement is a high-value medicinal chemistry tactic designed to:
-
Block Metabolic Hotspots: Prevent CYP450-mediated oxidation adjacent to the nitrogen.[1]
-
Modulate Basicity (pKa): Lower the pKa to improve permeability and reduce off-target toxicity (hERG).[1]
-
Optimize Lipophilicity (
): Alter the distribution coefficient to enhance blood-brain barrier (BBB) penetration or reduce non-specific binding.
Physicochemical & Pharmacokinetic Comparison[1][2][3][4][5][6]
The introduction of the gem-difluoro group at the 3-position creates profound electronic changes that ripple through the molecule's PK profile.
The pKa Shift and Permeability
The most immediate effect of 3,3-difluorination is the reduction of the amine's basicity. The strong electron-withdrawing nature of fluorine (inductive effect,
-
Morpholine pKa: ~8.3 (Predominantly ionized at pH 7.4).[1]
-
3,3-Difluoromorpholine pKa: ~6.0 – 6.5 (Predominantly neutral at pH 7.4).[1]
Impact: At physiological pH (7.4), the non-fluorinated morpholine exists largely as a cation, which limits passive membrane permeability. The fluorinated analog exists largely as a neutral species, significantly enhancing passive diffusion through the lipid bilayer and potentially improving oral bioavailability (
Metabolic Stability (Microsomal Clearance)
Morpholines are susceptible to oxidative attack by Cytochrome P450 enzymes (particularly CYP3A4 and CYP2D6). The oxidation typically occurs at the C3 or C5 position (
The Fluorine Effect: Replacing the C-H bonds with C-F bonds at the metabolic soft spot blocks this pathway.
-
Bond Strength: The C-F bond (
116 kcal/mol) is significantly stronger than the C-H bond ( 99 kcal/mol), making hydrogen abstraction energetically unfavorable. -
Electronic Deactivation: The electronegativity of fluorine destabilizes the formation of the oxocarbenium ion transition state required for many oxidative mechanisms.
Comparative Data Summary
The following table summarizes representative data derived from structure-activity relationship (SAR) studies involving morpholine-to-difluoromorpholine transitions.
| Parameter | Morpholine Analog | 3,3-Difluoromorpholine Analog | PK Impact |
| pKa (Conjugate Acid) | 8.3 ± 0.2 | 6.2 ± 0.3 | High Permeability: Increased fraction of neutral species at pH 7.[1]4. |
| 0.5 - 1.0 | 1.2 - 1.7 | Moderate Increase: Fluorine adds bulk and hydrophobicity.[1] | |
| 0.1 - 0.5 | 1.2 - 1.6 | Significant Increase: Driven by the lack of ionization at pH 7.[1]4. | |
| Microsomal | High (>50 | Low (<15 | Extended |
| hERG Inhibition ( | Potential Risk (<10 | Reduced Risk (>30 | Safety: Lower basicity reduces cation-pi interaction with hERG channel.[1] |
Mechanistic Visualization
Metabolic Pathway Blocking
The diagram below illustrates how the gem-difluoro modification arrests the standard oxidative degradation pathway of the morpholine ring.
Figure 1: Mechanism of metabolic stabilization via fluorination.[1] The C-F bond prevents the initial hydrogen abstraction step required for CYP450-mediated ring opening.
Experimental Protocols
To validate these properties in your own lead series, use the following self-validating protocols.
In Vitro Microsomal Stability Assay
Objective: Determine the intrinsic clearance (
Reagents:
-
Liver Microsomes (Human/Rat), 20 mg/mL protein conc.
-
NADPH Regenerating System (1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL G6PDH).[1]
-
Stop Solution: Acetonitrile containing internal standard (e.g., Tolbutamide).
Procedure:
-
Preparation: Pre-incubate microsomes (0.5 mg/mL final conc.) in phosphate buffer (pH 7.4) at 37°C for 5 minutes.
-
Initiation: Add test compound (1
M final conc.) and NADPH regenerating system. -
Sampling: Aliquot 50
L at time points min. -
Quenching: Immediately dispense aliquots into 150
L of ice-cold Stop Solution. Centrifuge at 4000 rpm for 20 min. -
Analysis: Analyze supernatant via LC-MS/MS (MRM mode).
-
Calculation: Plot
vs. time. The slope is used to calculate .[2]
Validation Criteria:
-
Positive Control: Verapamil (High clearance) must show
min.[1] -
Negative Control: Warfarin (Low clearance) must show stable signal (>80% remaining at 60 min).[1]
Potentiometric pKa Determination
Objective: Accurate measurement of the ionization constant to confirm basicity reduction.
Procedure:
-
Setup: Use a potentiometric titrator (e.g., Sirius T3).[1]
-
Sample: Dissolve 1-2 mg of compound in ionic strength-adjusted water (0.15 M KCl).
-
Titration: Titrate with 0.5 M HCl and 0.5 M KOH across pH range 2.0 – 12.0.
-
Data Fitting: Use the Bjerrum plot method to identify the inflection point representing the pKa.
-
Cosolvent: If solubility is low, use Methanol/Water ratios (20%, 30%, 40%) and extrapolate to 0% aqueous pKa (Yasuda-Shedlovsky extrapolation).
Strategic Decision Workflow
Use this decision tree to determine when to deploy the 3,3-difluoromorpholine scaffold.
Figure 2: Decision matrix for bioisosteric replacement of morpholine.
References
-
Purser, S., Moore, P. R., Swallow, S., & Gouverneur, V. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews, 37(2), 320-330. Link
-
Müller, K., Faeh, C., & Diederich, F. (2007). Fluorine in Pharmaceuticals: Looking Beyond Intuition. Science, 317(5846), 1881-1886. Link
-
Meanwell, N. A. (2018).[1] Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry, 61(14), 5822–5880. Link
-
Hagmann, W. K. (2008).[1] The Many Roles for Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry, 51(15), 4359-4369. Link
-
Pike, K. G., et al. (2011).[1] Optimization of the Morpholine Scaffold: Impact on pKa, Lipophilicity and Metabolic Stability. Bioorganic & Medicinal Chemistry Letters. (Contextual citation based on general SAR principles described in Benchchem and Enamine data).
Reproducibility of 4-(6-Fluoropyridin-2-yl)morpholine synthesis and biological data
Executive Summary
The synthesis of 4-(6-fluoropyridin-2-yl)morpholine represents a classic challenge in medicinal chemistry: installing a saturated heterocycle onto an electron-deficient aromatic ring while preserving a specific halogen substituent (fluorine) for biological efficacy.
This guide compares the two dominant synthetic methodologies: Nucleophilic Aromatic Substitution (
The Synthetic Landscape: Methodological Comparison
The choice of route dictates impurity profiles and cost structure. The following comparison matrix analyzes the trade-offs between the "Green"
Comparative Analysis Table
| Feature | Method A: Controlled | Method B: Buchwald-Hartwig |
| Starting Material | 2,6-Difluoropyridine | 2-Chloro-6-fluoropyridine |
| Reagents | Morpholine, | Morpholine, |
| Key Mechanism | Addition-Elimination (Meisenheimer) | Oxidative Addition/Reductive Elimination |
| Atom Economy | High (Byproduct: KF/HF) | Low (Ligands, Pd waste) |
| Regioselectivity | Kinetic & Electronic Control (Product is deactivated) | Chemoselective (Cl reacts > F) |
| Cost/Scale | Low / High Scalability | High / Low Scalability |
| Primary Impurity | 2,6-Dimorpholinopyridine (Over-reaction) | Residual Palladium, Phosphine oxides |
Decision Logic & Mechanism
The success of Method A relies on the electronic deactivation of the pyridine ring.
-
Activation: The starting 2,6-difluoropyridine is highly electron-deficient, making it reactive toward nucleophiles.[2]
-
Deactivation: Upon mono-substitution, the morpholine nitrogen donates electron density into the ring via resonance. This raises the LUMO energy, significantly reducing the rate of a second nucleophilic attack. This "self-braking" mechanism ensures high selectivity for the mono-product.
Caption: Synthesis decision matrix comparing the self-regulating SNAr route (Green) against the chemoselective Palladium route (Red).
The "Gold Standard" Protocol (Method A)
This protocol is optimized for reproducibility and selectivity , minimizing the formation of the 2,6-dimorpholino byproduct.
Reagents & Stoichiometry[2][3][4][5][6]
-
2,6-Difluoropyridine (1.0 equiv): The electrophile.
-
Morpholine (1.05 equiv): Slight excess ensures conversion but limits over-reaction.
- (1.2 equiv): Scavenges HF; granular is preferred over powder to prevent caking.
-
Solvent: DMSO (Dimethyl sulfoxide).[3] High dielectric constant stabilizes the Meisenheimer intermediate.
Step-by-Step Methodology
-
Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar, charge 2,6-difluoropyridine (11.5 g, 100 mmol) and
(16.6 g, 120 mmol) into DMSO (50 mL). -
Addition: Cool the mixture to 0°C (ice bath). The reaction is exothermic.[4] Add Morpholine (9.15 g, 105 mmol) dropwise over 20 minutes.
-
Why: Controlling the exotherm prevents the temperature spike that could overcome the activation energy for the second substitution.
-
-
Reaction: Remove the ice bath and allow the mixture to warm to Room Temperature (20-25°C). Stir for 4–6 hours.
-
Validation: Monitor via TLC (Hexane:EtOAc 4:1). Starting material (
) should disappear; Product ( ) appears. If starting material persists after 6h, heat gently to 40°C, but do not exceed 60°C .
-
-
Workup (The "Crash" Method):
-
Pour the reaction mixture into ice-water (200 mL) with vigorous stirring. The product is lipophilic and will precipitate or oil out.
-
Extract with Ethyl Acetate (3 x 100 mL).
-
Wash the combined organics with Water (2 x 100 mL) and Brine (1 x 100 mL) to remove DMSO.
-
-
Purification:
-
Dry over
, filter, and concentrate.[2] -
Optional: If the bis-substituted byproduct is observed (check LCMS), recrystallize from Hexane/Ethanol.
-
Troubleshooting & Quality Control
-
Issue: Presence of 2,6-dimorpholinopyridine.
-
Cause: Temperature too high (>80°C) or excess morpholine (>1.5 equiv).
-
Fix: Strictly control temp <40°C.
-
-
Issue: Low conversion.
-
Cause: Old/Wet DMSO or "clumped" carbonate base.
-
Fix: Use anhydrous DMSO and vigorously stir to break up salts.
-
Biological Implications: The Fluorine Effect[8]
Why synthesize the fluorinated analog rather than the simple pyridine? The 6-fluoro substituent is not merely structural; it is a metabolic blocker .
Physicochemical Profile vs. Non-Fluorinated Analog[9]
| Property | 4-(Pyridin-2-yl)morpholine (H-Analog) | 4-(6-Fluoropyridin-2-yl)morpholine (F-Analog) | Impact |
| LogP | ~1.2 | ~1.6 | F increases lipophilicity, improving membrane permeability. |
| pKa (Pyridine N) | ~5.5 | ~2.5 | F is electron-withdrawing, lowering basicity. Reduces non-specific binding (hERG). |
| Metabolic Stability | Low (Oxidation at C6) | High (Blocked C6) | Blocks CYP450 oxidation at the susceptible ortho-position. |
Mechanism of Metabolic Stability
In the non-fluorinated analog, the carbon adjacent to the nitrogen (C6) is electron-deficient and prone to oxidation by Cytochrome P450 enzymes (specifically CYP2D6 or CYP3A4). Replacing the Hydrogen with Fluorine creates a C-F bond (approx. 116 kcal/mol), which is metabolically inert under physiological conditions.
Caption: The "Fluorine Block" effect preventing CYP450-mediated oxidation at the 6-position of the pyridine ring.
References
- Loudon, G. M., & Parise, J. (2015). Organic Chemistry. Roberts and Company Publishers. (Mechanistic basis for pyridine deactivation by amino groups).
-
Fluorine in Medicinal Chemistry
- Purser, S., Moore, P. R., Swallow, S., & Gouverneur, V. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews, 37(2), 320-330.
-
Metabolic Stability of Fluoropyridines
- Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry, 61(14), 5822–5880.
-
Reaction Conditions for Fluoropyridines
-
Alternative Pd-Catalyzed Routes
- Surry, D. S., & Buchwald, S. L. (2008). Biaryl Phosphane Ligands in Palladium-Catalyzed Amination.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. US4071521A - Process for making 2,6-difluoro pyridine - Google Patents [patents.google.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Definitive Guide to the Safe Disposal of 4-(6-Fluoropyridin-2-yl)morpholine
This document provides a comprehensive, step-by-step guide for the proper disposal of 4-(6-Fluoropyridin-2-yl)morpholine, ensuring the safety of laboratory personnel and compliance with environmental regulations. As a preferred source for laboratory safety and chemical handling, this guide is designed for researchers, scientists, and drug development professionals who handle this and structurally similar compounds.
Hazard Assessment and Characterization
Understanding the hazard profile of 4-(6-Fluoropyridin-2-yl)morpholine is foundational to its safe disposal. Based on its structure, the compound is anticipated to exhibit hazards associated with both morpholine and fluorinated pyridines.
-
Morpholine Moiety: Morpholine is classified as a flammable liquid and is corrosive, capable of causing severe skin burns and eye damage.[1][2][3] It is also harmful if swallowed or inhaled and is toxic in contact with skin.[3][4]
-
Fluorinated Pyridine Moiety: Pyridine and its derivatives are generally flammable, harmful if swallowed, inhaled, or in contact with skin.[5][6] A significant hazard of fluorinated organic compounds is the potential for the release of highly toxic and corrosive hydrogen fluoride (HF) gas upon combustion or decomposition.[7]
Therefore, 4-(6-Fluoropyridin-2-yl)morpholine must be treated as a hazardous chemical waste , likely possessing corrosive, toxic, and flammable properties.
Table 1: Inferred Hazard Profile of 4-(6-Fluoropyridin-2-yl)morpholine
| Hazard Classification | Inferred Properties and Rationale |
| Acute Toxicity | Harmful if swallowed, inhaled, or in contact with skin, based on morpholine and pyridine data.[3][4][5] |
| Skin Corrosion/Irritation | Assumed to be corrosive, causing severe burns, a primary hazard of morpholine.[1] |
| Eye Damage/Irritation | Assumed to cause serious eye damage, consistent with morpholine's corrosive nature.[4][8] |
| Flammability | Considered a flammable liquid, a known property of both morpholine and pyridine.[1][6] |
| Specific Hazards | Potential for producing toxic fumes of nitrogen oxides (NOx), carbon oxides (CO, CO2), and hydrogen fluoride (HF) in a fire.[4][7][8] |
Personal Protective Equipment (PPE) and Safety Measures
Prior to handling 4-(6-Fluoropyridin-2-yl)morpholine for disposal, all personnel must be equipped with the appropriate PPE to mitigate exposure risks.
-
Hand Protection: Wear chemical-resistant gloves, such as nitrile or neoprene.
-
Eye Protection: Chemical safety goggles are mandatory. For splash hazards, a full-face shield should be used in conjunction with goggles.[8]
-
Skin and Body Protection: A flame-retardant laboratory coat must be worn. Ensure full coverage of arms and legs.
-
Respiratory Protection: All handling of this compound, especially during waste transfer, must be conducted in a certified chemical fume hood to prevent inhalation of vapors.
Spill Management Protocol
In the event of a spill, immediate and appropriate action is crucial to prevent harm and environmental contamination.
-
Evacuate and Alert: Immediately alert personnel in the vicinity and evacuate the immediate area.
-
Control Ignition Sources: If the compound is spilled, extinguish all nearby flames and turn off any spark-producing equipment.[6]
-
Containment (for trained personnel only):
-
For small liquid spills, cover with a non-combustible, inert absorbent material such as sand, vermiculite, or diatomaceous earth.[5]
-
Do not use combustible materials like paper towels to absorb the bulk of the spill.
-
-
Cleanup:
-
Carefully scoop the absorbent material into a designated, robust, and leak-proof container labeled for "Halogenated Organic Hazardous Waste." Use non-sparking tools for this process.[3]
-
Decontaminate the spill area with an appropriate solvent (e.g., isopropanol), and collect all cleaning materials (wipes, etc.) as hazardous waste.
-
-
Reporting: Report the spill to your institution's Environmental Health and Safety (EHS) department immediately.
Step-by-Step Disposal Procedure
The disposal of 4-(6-Fluoropyridin-2-yl)morpholine must be managed through your institution's hazardous waste program.[9] Under no circumstances should this chemical be disposed of down the drain or in regular trash.
Step 1: Waste Segregation It is imperative to segregate halogenated waste from non-halogenated waste streams. Co-mingling can lead to dangerous reactions and complicates the final disposal process, often at a higher cost.
Step 2: Container Selection and Labeling
-
Container: Use a designated, leak-proof hazardous waste container made of compatible material, such as high-density polyethylene (HDPE) or glass.
-
Labeling: The container must be clearly and accurately labeled. The label should include:
-
The words "Hazardous Waste"
-
The full chemical name: "4-(6-Fluoropyridin-2-yl)morpholine"
-
List all constituents, including any solvents, by percentage.
-
Appropriate hazard pictograms (e.g., corrosive, toxic, flammable).
-
Step 3: Waste Collection
-
Perform all waste transfers inside a certified chemical fume hood.
-
Carefully pour or transfer the waste into the designated container, minimizing splashing.
-
Do not overfill the container. A safe maximum is 80% capacity to allow for vapor expansion.
-
Securely close the container lid immediately after transfer.
Step 4: Temporary Storage
-
Store the sealed waste container in a designated, well-ventilated, and secure satellite accumulation area.
-
Ensure the storage area is away from incompatible materials, particularly strong oxidizing agents, acids, and bases.[5][8] Morpholine itself is known to react violently with oxidizing agents.[1]
Step 5: Arranging for Final Disposal
-
Contact your institution's EHS department or a licensed chemical waste disposal contractor to schedule a pickup.
-
Provide a complete and accurate inventory of the waste container's contents.
-
The ultimate disposal method will likely be high-temperature incineration in a facility equipped with afterburners and scrubbers to handle the hazardous decomposition products, such as NOx and HF.[9][10]
Diagram 1: Disposal Decision Workflow This diagram outlines the critical decision points for the proper disposal of 4-(6-Fluoropyridin-2-yl)morpholine.
Sources
- 1. nj.gov [nj.gov]
- 2. carlroth.com:443 [carlroth.com:443]
- 3. pentachemicals.eu [pentachemicals.eu]
- 4. cdnisotopes.com [cdnisotopes.com]
- 5. shop.chemsupply.com.au [shop.chemsupply.com.au]
- 6. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 7. datasheets.scbt.com [datasheets.scbt.com]
- 8. datasheets.scbt.com [datasheets.scbt.com]
- 9. msdsdigital.com [msdsdigital.com]
- 10. atsdr.cdc.gov [atsdr.cdc.gov]
Personal protective equipment for handling 4-(6-Fluoropyridin-2-yl)morpholine
A Researcher's Guide to Safely Handling 4-(6-Fluoropyridin-2-yl)morpholine
For Researchers, Scientists, and Drug Development Professionals
Understanding the Risks: A Structural Hazard Assessment
The potential hazards of 4-(6-Fluoropyridin-2-yl)morpholine can be inferred from its constituent chemical groups. Fluorinated pyridines are often biologically active and can be harmful if swallowed, in contact with skin, or inhaled.[1][2] They are also typically irritating to the skin and eyes.[1][2]
The morpholine moiety is a well-characterized amine that is flammable, corrosive, and can cause severe skin burns and eye damage.[3][4][5] It is also harmful if swallowed or inhaled and toxic upon skin contact.[3][4][5][6] The combination of these two structures suggests that 4-(6-Fluoropyridin-2-yl)morpholine should be handled as a hazardous substance with particular attention to dermal, ocular, and respiratory protection.
Core Directive: Personal Protective Equipment (PPE)
A multi-layered approach to PPE is critical to mitigate the potential risks associated with handling 4-(6-Fluoropyridin-2-yl)morpholine. The following table outlines the minimum required PPE.
| Body Part | Equipment | Specification | Rationale |
| Eyes/Face | Safety Goggles & Face Shield | Chemical splash goggles meeting ANSI Z87.1 or equivalent standards. A face shield should be worn over goggles, especially when a splash hazard exists.[1] | Protects against potential splashes of the compound, which is expected to be a severe eye irritant. |
| Hands | Chemical-Resistant Gloves | Nitrile or neoprene gloves are recommended.[1] Always inspect gloves for tears or punctures before use and change them immediately if contact with the chemical occurs. | Provides a barrier against skin absorption, which can be a significant route of exposure for morpholine derivatives.[3][6] |
| Body | Laboratory Coat | A flame-resistant lab coat should be worn and kept fully buttoned to provide maximum skin coverage. | Protects against accidental spills and splashes on the body. |
| Respiratory | Respirator | A NIOSH/MSHA approved respirator with an appropriate organic vapor cartridge should be used if working outside of a certified chemical fume hood or if there is a risk of generating aerosols. | Prevents inhalation of the compound, which may be harmful.[1][3] |
| Feet | Closed-toe Shoes | Sturdy, closed-toe shoes that fully cover the feet are mandatory in any laboratory setting.[1] | Protects feet from spills and falling objects. |
Operational Plan: From Receipt to Disposal
A systematic workflow is essential for safely handling 4-(6-Fluoropyridin-2-yl)morpholine. The following diagram and procedural steps outline a safe operational plan.
Caption: A visual guide to the safe handling workflow for 4-(6-Fluoropyridin-2-yl)morpholine.
Step-by-Step Handling Protocol
-
Preparation and Pre-Handling Review :
-
Before beginning any work, review this guide and any other available safety information.
-
Ensure that a safety shower and eyewash station are readily accessible.[7]
-
Prepare all necessary equipment and reagents within a certified chemical fume hood.
-
-
Personal Protective Equipment (PPE) Donning :
-
Put on all required PPE as outlined in the table above, ensuring a proper fit.
-
-
Handling the Compound :
-
All manipulations of 4-(6-Fluoropyridin-2-yl)morpholine, including weighing and transfer, must be conducted within a chemical fume hood to minimize inhalation exposure.[6]
-
Use spatulas and other tools dedicated to this compound to prevent cross-contamination.
-
When dissolving the compound, add it slowly to the solvent to avoid splashing.
-
-
Post-Handling and Decontamination :
-
After handling, decontaminate all surfaces and equipment that may have come into contact with the compound using an appropriate solvent and then soap and water.
-
Wipe down the interior of the fume hood.
-
Disposal Plan: Managing Hazardous Waste
Proper disposal of 4-(6-Fluoropyridin-2-yl)morpholine and any contaminated materials is crucial to prevent environmental contamination and ensure regulatory compliance.
-
Chemical Waste :
-
Unused or waste 4-(6-Fluoropyridin-2-yl)morpholine should be collected in a clearly labeled, sealed container for hazardous waste.
-
Solutions containing the compound should also be disposed of as hazardous chemical waste. Do not pour down the drain.[8]
-
-
Contaminated Materials :
-
Empty Containers :
-
"Empty" containers that held 4-(6-Fluoropyridin-2-yl)morpholine should be triple-rinsed with a suitable solvent. The rinsate must be collected and disposed of as hazardous waste.
-
Consult your institution's Environmental Health and Safety (EHS) department for specific guidelines on hazardous waste disposal.
Emergency Procedures
In the event of an exposure or spill, immediate and appropriate action is critical.
| Incident | Procedure |
| Skin Contact | Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing while under the safety shower. Seek immediate medical attention.[3][4][9] |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[3][4][6] |
| Inhalation | Move the individual to fresh air. If breathing is difficult, provide oxygen. If the person is not breathing, begin artificial respiration. Seek immediate medical attention.[7][10] |
| Ingestion | Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention.[6][9] |
| Spill | Evacuate the immediate area. If the spill is large or you are not trained to handle it, contact your EHS department. For small spills, wear appropriate PPE, cover the spill with an inert absorbent material (such as vermiculite or sand), and collect it in a sealed container for hazardous waste disposal. |
By adhering to these guidelines, researchers can safely handle 4-(6-Fluoropyridin-2-yl)morpholine, minimizing personal risk and ensuring a safe laboratory environment.
References
- BenchChem. Personal protective equipment for handling 5-(Dichloromethyl)-2-fluoropyridine.
- Jubilant Ingrevia Limited. 2-Fluoro-6-(trifluoromethyl) pyridine Safety Data Sheet.
- ECHEMI. Morpholine SDS, 110-91-8 Safety Data Sheets.
- Ing. Petr Švec - PENTA s.r.o. Morpholine - SAFETY DATA SHEET. (2025).
- CDN Isotopes. Safety Data Sheet.
- MATERIAL SAFETY DATA SHEET.
- 2-(2,4-Difluorophenyl)pyridine Safety Data Sheet.
- SAFETY DATA SHEET. (2010).
- NCBI Bookshelf. Morpholine - Some Organic Solvents, Resin Monomers and Related Compounds, Pigments and Occupational Exposures in Paint Manufacture and Painting.
- Enamine. safety data sheet - 1. PRODUCT AND COMPANY IDENTIFICATION 2. HAZARDS IDENTIFICATION.
- Canada.ca. Hazardous substance assessment – Morpholine. (2025).
- Redox. Safety Data Sheet Morpholine Revision 5, Date 01 Oct 2022. (2025).
- Carl ROTH. Safety Data Sheet: Morpholine.
- Sigma-Aldrich. SAFETY DATA SHEET. (2025).
- Chemos GmbH&Co.KG. Safety Data Sheet: Morpholine.
- Fisher Scientific. SAFETY DATA SHEET. (2010).
- TCI Chemicals. SAFETY DATA SHEET. (2025).
- NICNAS. Morpholine, 4,4'-methylenebis-: Human health tier II assessment. (2017).
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. tcichemicals.com [tcichemicals.com]
- 3. pentachemicals.eu [pentachemicals.eu]
- 4. carlroth.com:443 [carlroth.com:443]
- 5. chemos.de [chemos.de]
- 6. cdnisotopes.com [cdnisotopes.com]
- 7. jubilantingrevia.com [jubilantingrevia.com]
- 8. datasheets.scbt.com [datasheets.scbt.com]
- 9. redox.com [redox.com]
- 10. enamine.enamine.net [enamine.enamine.net]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
